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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3',5'-Diamino-3',5'-dideoxyadenosine: Structure, Synthesis, and Biological Potential

Abstract This technical guide provides a comprehensive overview of 3',5'-Diamino-3',5'-dideoxyadenosine, a fascinating nucleoside analog with significant potential in chemical biology and drug discovery. While direct lit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 3',5'-Diamino-3',5'-dideoxyadenosine, a fascinating nucleoside analog with significant potential in chemical biology and drug discovery. While direct literature on this specific molecule is sparse, this document, grounded in established principles of organic synthesis and medicinal chemistry, offers a detailed exploration of its structure, a plausible synthetic pathway, and a thorough discussion of its potential biological activities. By examining the structure-activity relationships of closely related compounds, we delineate promising avenues for future research and application, targeting an audience of researchers, scientists, and professionals in drug development. This guide aims to be a foundational resource, fostering further investigation into this unique molecule.

Introduction: The Rationale for Diamino-dideoxyadenosine Analogs

Adenosine and its derivatives are cornerstones of numerous biochemical processes, acting as neurotransmitters, metabolic regulators, and fundamental components of nucleic acids. The modification of the ribose moiety and the purine base of adenosine has historically yielded a rich pipeline of therapeutic agents, from antiviral drugs to anticancer compounds. The "dideoxy" modification, the removal of hydroxyl groups at the 2' and 3' positions, is a well-established strategy in the development of antiviral nucleoside analogs that act as chain terminators in DNA synthesis.

The introduction of amino groups, particularly at the 3' and 5' positions, presents an intriguing structural alteration. These modifications can profoundly influence a molecule's polarity, hydrogen bonding capacity, and overall three-dimensional shape, thereby altering its interaction with biological targets. The presence of primary amino groups offers reactive handles for further chemical derivatization, enabling the creation of bioconjugates, fluorescent probes, or libraries of compounds for screening. This guide focuses on the specific analog, 3',5'-Diamino-3',5'-dideoxyadenosine, a molecule poised at the intersection of these powerful medicinal chemistry strategies.

Chemical Structure and Properties

3',5'-Diamino-3',5'-dideoxyadenosine is a purine nucleoside analog. Its structure consists of an adenine base linked via a β-N9-glycosidic bond to a 2-deoxyribose sugar ring. The defining features are the replacement of the hydroxyl groups at the 3' and 5' positions of the ribose moiety with primary amino groups.

PropertyValueSource
Molecular Formula C₁₀H₁₅N₇O₂[1]
Molecular Weight 265.27 g/mol [1]
IUPAC Name (2R,3R,4S,5R)-4-amino-5-(aminomethyl)-2-(6-aminopurin-9-yl)oxolan-3-ol[1]
CAS Number 67313-23-9[1]
Canonical SMILES C1=NC(=C2C(=N1)N(C=N2)[C@H]3CN)N)O)N[1]
InChI Key FQHJZHJYUXSQIT-QYYRPYCUSA-N[1]

The stereochemistry of the ribose ring is crucial for its interaction with biological macromolecules. The retained stereocenters from the parent adenosine suggest that the molecule will adopt a conformation that can be recognized by enzymes and receptors that bind adenosine or its derivatives. The introduction of the two primary amino groups significantly increases the basicity of the molecule compared to adenosine.

Synthesis of 3',5'-Diamino-3',5'-dideoxyadenosine: A Proposed Pathway

Proposed Synthetic Scheme

Synthetic_Pathway Start Adenosine Intermediate1 Protected Adenosine Start->Intermediate1 Protection (e.g., TBDMSCl) Intermediate2 3',5'-Disulfonylated Adenosine Intermediate1->Intermediate2 Sulfonylation (e.g., TsCl, MsCl) Intermediate3 3',5'-Diazido-3',5'-dideoxyadenosine Intermediate2->Intermediate3 Azide Displacement (NaN₃) Product 3',5'-Diamino-3',5'-dideoxyadenosine Intermediate3->Product Reduction (e.g., H₂, Lindlar Catalyst or Staudinger Reaction)

Caption: Proposed synthetic pathway for 3',5'-Diamino-3',5'-dideoxyadenosine.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a hypothetical guide based on analogous reactions and should be optimized for safety and efficiency in a laboratory setting.

Step 1: Protection of Adenosine

  • Rationale: The 2'-hydroxyl group of adenosine must be protected to prevent its participation in subsequent reactions. A silyl protecting group, such as tert-butyldimethylsilyl (TBDMS), is a suitable choice due to its stability and ease of removal.

  • Procedure:

    • Dissolve adenosine in anhydrous pyridine.

    • Cool the solution to 0 °C in an ice bath.

    • Add tert-butyldimethylsilyl chloride (TBDMSCl) dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with methanol.

    • Extract the product with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Step 2: Sulfonylation of the 3' and 5' Hydroxyl Groups

  • Rationale: Conversion of the 3' and 5' hydroxyl groups into good leaving groups is essential for the subsequent nucleophilic substitution with azide. Sulfonylation with tosyl chloride (TsCl) or mesyl chloride (MsCl) is a standard method for this transformation.

  • Procedure:

    • Dissolve the protected adenosine from Step 1 in anhydrous pyridine.

    • Cool the solution to 0 °C.

    • Add tosyl chloride (or mesyl chloride) portion-wise with stirring.

    • Stir the reaction at 0 °C for 4-6 hours, then allow it to warm to room temperature overnight.

    • Monitor the reaction by TLC.

    • Quench the reaction by the slow addition of ice-water.

    • Extract the product with dichloromethane, and wash the organic layer with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer, filter, and concentrate.

    • The crude disulfonylated product may be used directly in the next step or purified by chromatography.

Step 3: Azide Displacement

  • Rationale: The sulfonate esters at the 3' and 5' positions are displaced by azide ions in an SN2 reaction. This introduces the nitrogen functionality that will be reduced to the primary amines.

  • Procedure:

    • Dissolve the disulfonylated adenosine from Step 2 in anhydrous dimethylformamide (DMF).

    • Add sodium azide (NaN₃) in excess.

    • Heat the reaction mixture to 80-100 °C and stir for 24-48 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice-water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry, filter, and concentrate the organic phase.

    • Purify the crude 3',5'-diazido-3',5'-dideoxyadenosine derivative by silica gel chromatography.

Step 4: Reduction of the Azide Groups and Deprotection

  • Rationale: The final step is the reduction of the two azide groups to primary amines. This can be achieved through several methods. Catalytic hydrogenation over a poisoned catalyst like Lindlar's catalyst is often effective for the selective reduction of azides without affecting other functional groups.[2] The Staudinger reaction, using a phosphine reagent followed by hydrolysis, is another mild and efficient method.[3] The silyl protecting group can often be removed concurrently under certain reduction conditions or in a separate deprotection step.

  • Procedure (Catalytic Hydrogenation):

    • Dissolve the diazido compound from Step 3 in a suitable solvent such as methanol or ethyl acetate.

    • Add a catalytic amount of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead).[2]

    • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

    • Stir the reaction vigorously at room temperature for 12-24 hours.

    • Monitor the reaction by TLC for the disappearance of the starting material and the appearance of the product.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • If the protecting group is still present, it can be removed by treatment with a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF.

    • Purify the final product, 3',5'-Diamino-3',5'-dideoxyadenosine, by a suitable method such as preparative HPLC or crystallization.

Characterization and Analytical Methods

The identity and purity of synthesized 3',5'-Diamino-3',5'-dideoxyadenosine should be confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will be instrumental in confirming the structure. Key signals to observe include the anomeric proton (H1'), the protons of the adenine base (H2 and H8), and the protons on the ribose ring. The chemical shifts and coupling constants of the H3', H4', and H5' protons will be significantly different from those in adenosine due to the presence of the amino groups.

  • ¹³C NMR: The carbon NMR spectrum will show the characteristic signals for the adenine and ribose carbons. The C3' and C5' signals will be shifted upfield compared to their hydroxylated counterparts.

  • 2D NMR (COSY, HSQC, HMBC): These experiments will be crucial for the unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the molecule.

General NMR Sample Preparation Protocol:

  • Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).

  • Add an internal standard if quantitative analysis is required (e.g., TSP for D₂O).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[4][5]

High-Performance Liquid Chromatography (HPLC)
  • Methodology: Reversed-phase HPLC (RP-HPLC) is a suitable method for assessing the purity of the final compound. A C18 column is typically used with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength of approximately 260 nm is appropriate for the adenine chromophore.

Exemplary HPLC Protocol:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 20 mM Ammonium Acetate, pH 5.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 50% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Injection Volume: 10 µL.

Mass Spectrometry (MS)
  • Technique: High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), will confirm the molecular weight and elemental composition of the synthesized compound. The expected m/z for the protonated molecule [M+H]⁺ is 266.1411.

Potential Biological Activities and Mechanisms of Action

The unique structural features of 3',5'-Diamino-3',5'-dideoxyadenosine suggest several potential biological activities. These hypotheses are based on the known pharmacology of related adenosine analogs.

Biological_Targets Molecule 3',5'-Diamino-3',5'- dideoxyadenosine Target1 Adenosine Receptors (A₁, A₂A, A₂B, A₃) Molecule->Target1 Agonist/Antagonist? Target2 Methyltransferases (e.g., NNMT, PRMTs) Molecule->Target2 Inhibitor? Target3 Adenosine Deaminase Molecule->Target3 Substrate/Inhibitor? Target4 Kinases Molecule->Target4 Inhibitor?

Caption: Potential biological targets of 3',5'-Diamino-3',5'-dideoxyadenosine.

Adenosine Receptor Modulation

The four subtypes of adenosine receptors (A₁, A₂A, A₂B, and A₃) are well-established drug targets.[6][7] The structural similarity of 3',5'-Diamino-3',5'-dideoxyadenosine to adenosine suggests that it may interact with these G protein-coupled receptors. The amino groups could form key hydrogen bonds within the receptor binding pocket, potentially leading to either agonist or antagonist activity. The lack of the 2' and 3' hydroxyl groups, which are important for the activity of some adenosine receptor ligands, may confer subtype selectivity.

Experimental Protocol: Adenosine Receptor Binding Assay

  • Cell Culture: Use cell lines stably expressing one of the human adenosine receptor subtypes (e.g., CHO or HEK293 cells).

  • Membrane Preparation: Prepare cell membranes by homogenization and centrifugation.

  • Radioligand Binding: Perform competitive binding assays using a known high-affinity radioligand for each receptor subtype (e.g., [³H]DPCPX for A₁, [³H]ZM241385 for A₂A).

  • Assay: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of 3',5'-Diamino-3',5'-dideoxyadenosine.

  • Detection: Separate bound and free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the Ki value by nonlinear regression analysis of the competition binding data.

Methyltransferase Inhibition

Many methyltransferases utilize S-adenosylmethionine (SAM) as a methyl donor, producing S-adenosylhomocysteine (SAH) as a byproduct. Adenosine and its analogs can inhibit these enzymes by competing with SAM or SAH for binding to the active site. The 5'-amino group of 3',5'-Diamino-3',5'-dideoxyadenosine could mimic the amino acid portion of SAM, making it a potential inhibitor of methyltransferases such as N'-Nicotinamide Methyltransferase (NNMT) or protein arginine methyltransferases (PRMTs).[8]

Experimental Protocol: NNMT Inhibitor Screening Assay (Fluorometric) [9][10]

  • Principle: This assay measures the production of SAH, which is then hydrolyzed to homocysteine. The free thiol group of homocysteine is detected by a fluorescent probe.

  • Reagents: NNMT enzyme, SAM, nicotinamide (substrate), SAH hydrolase, and a thiol-detecting probe.

  • Procedure:

    • In a 96- or 384-well plate, add the NNMT enzyme, SAM, and varying concentrations of 3',5'-Diamino-3',5'-dideoxyadenosine.

    • Initiate the reaction by adding nicotinamide.

    • Incubate at 37 °C for a defined period.

    • Stop the reaction and add the SAH hydrolase and the thiol-detecting probe.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 392/482 nm).

    • Calculate the percent inhibition and determine the IC₅₀ value.

Interaction with Adenosine Deaminase (ADA)

Adenosine deaminase is a key enzyme in purine metabolism that catalyzes the deamination of adenosine to inosine. Some adenosine analogs are substrates for ADA, while others are inhibitors.[11][12][13] The presence of the 6-amino group on the adenine ring makes this a likely point of interaction. Determining whether 3',5'-Diamino-3',5'-dideoxyadenosine is a substrate or an inhibitor of ADA is crucial for understanding its potential pharmacokinetic profile and biological effects.

Experimental Protocol: ADA Activity Assay (Spectrophotometric)

  • Principle: The deamination of adenosine to inosine results in a decrease in absorbance at 265 nm.

  • Reagents: Purified adenosine deaminase, adenosine (substrate), and a suitable buffer (e.g., phosphate buffer, pH 7.5).

  • Procedure:

    • In a quartz cuvette, prepare a solution of adenosine in the buffer.

    • Add varying concentrations of 3',5'-Diamino-3',5'-dideoxyadenosine to test for inhibition.

    • Initiate the reaction by adding a small amount of ADA.

    • Monitor the decrease in absorbance at 265 nm over time using a spectrophotometer.

    • To test if it is a substrate, use 3',5'-Diamino-3',5'-dideoxyadenosine in place of adenosine and monitor for a change in absorbance.

    • Calculate the rate of reaction and determine the kinetic parameters (Km, Vmax, Ki).

Applications in Research and Drug Development

The unique structure of 3',5'-Diamino-3',5'-dideoxyadenosine opens up several exciting possibilities for its application.

  • Chemical Probe: The two primary amino groups provide convenient handles for conjugation to fluorescent dyes, biotin, or affinity resins. Such derivatives would be invaluable tools for identifying and characterizing the binding partners of this nucleoside analog.

  • Fragment-Based Drug Discovery: As a small, functionalized molecule, it can serve as a starting point for fragment-based drug discovery campaigns. The amino groups can be elaborated to generate libraries of compounds with improved affinity and selectivity for a particular target.

  • Lead Compound for Therapeutic Development: If this molecule demonstrates potent and selective activity against a validated drug target, it could serve as a lead compound for the development of new therapeutics for a range of diseases, including cancer, inflammatory disorders, and viral infections.

Conclusion

3',5'-Diamino-3',5'-dideoxyadenosine represents a compelling, yet underexplored, molecule in the vast landscape of nucleoside analogs. This guide has provided a comprehensive framework for its understanding, from its fundamental chemical properties and a plausible synthetic route to its potential biological activities and applications. The proposed experimental protocols offer a clear roadmap for researchers to synthesize, characterize, and evaluate this compound. The insights gleaned from the study of related adenosine derivatives strongly suggest that 3',5'-Diamino-3',5'-dideoxyadenosine is a promising candidate for further investigation. It is our hope that this guide will stimulate new research efforts that will ultimately unveil the full potential of this intriguing molecule in the fields of chemical biology and drug discovery.

References

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Exploratory

Technical Deep Dive: 3',5'-Diamino-3',5'-dideoxyadenosine

This guide details the biological activity, synthesis, and application of 3',5'-Diamino-3',5'-dideoxyadenosine , a specialized nucleoside analogue.[] It focuses on its critical role as the foundational monomer for N3'→P5...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the biological activity, synthesis, and application of 3',5'-Diamino-3',5'-dideoxyadenosine , a specialized nucleoside analogue.[] It focuses on its critical role as the foundational monomer for N3'→P5' phosphoramidate oligonucleotides (npDNA) , a class of high-affinity antisense agents.[]

A Scaffold for N3'→P5' Phosphoramidate Antisense Oligonucleotides[1]

Part 1: Core Directive & Molecule Identity[1]

3',5'-Diamino-3',5'-dideoxyadenosine (CAS: 67313-23-9) is a synthetic adenosine analogue where the hydroxyl groups at both the 3' and 5' positions of the ribose sugar are replaced by amino groups.[] While adenosine analogues often serve as direct enzyme inhibitors (e.g., for kinases or adenosine deaminase), the primary utility of this diamino variant lies in structural biology and therapeutic oligonucleotide engineering .

It serves as the essential building block for N3'→P5' phosphoramidates , a "third-generation" antisense chemistry.[] Unlike natural DNA, which utilizes a phosphodiester backbone (O3'–P–O5'), these analogues utilize a phosphoramidate linkage (N3'–P–O5'). This single atomic substitution fundamentally alters the biophysical properties of the polymer, conferring extreme nuclease resistance and RNA binding affinity.

FeatureNatural Adenosine3',5'-Diamino-3',5'-dideoxyadenosine
3' Substituent Hydroxyl (-OH)Amino (-NH₂)
5' Substituent Hydroxyl (-OH)Amino (-NH₂)
Backbone Linkage Phosphodiester (P-O)Phosphoramidate (P-N)
Primary Application Metabolism / RNA SynthesisAntisense Oligonucleotide Synthesis
Part 2: Biological Activity & Mechanism of Action[3][4]

The biological activity of 3',5'-diamino-3',5'-dideoxyadenosine must be understood in two contexts: as a free monomer and, more significantly, as a residue within an oligonucleotide chain.[]

1. Oligonucleotide Context: N3'→P5' Phosphoramidates (npDNA)

When polymerized, this molecule forms a backbone that mimics the steric arrangement of RNA but with different electrostatic properties.

  • High-Affinity RNA Binding: The replacement of the 3'-oxygen with nitrogen facilitates a sugar pucker conformation (C3'-endo, RNA-like) that favors A-form helix formation.[] This results in exceptionally stable duplexes with complementary RNA.[2] The melting temperature (

    
    ) of npDNA:RNA hybrids is significantly higher than DNA:RNA hybrids (typically 
    
    
    
    C to
    
    
    C per modification).
  • Nuclease Resistance: The N3'–P5' bond is not recognized by major nucleases.[] Studies have confirmed resistance to:

    • Snake venom phosphodiesterase.[]

    • HeLa cell nuclear extracts.[][3]

    • Human serum nucleases (stable >8 hours).

  • Mechanism of Gene Silencing (Steric Blocking): Unlike phosphorothioate DNA, fully modified N3'→P5' phosphoramidates do not recruit RNase H . They function primarily as steric blockers, physically preventing the ribosome from scanning the mRNA or blocking the translation initiation complex.

    • Exception: Chimeric oligonucleotides (containing a "gap" of normal phosphodiester linkages) can be engineered to induce RNase H cleavage.

2. Monomer Context: Enzyme Interaction

As a free nucleoside, the diamino analogue interacts with purine-metabolizing enzymes:

  • Adenosine Deaminase (ADA): Similar to cordycepin (3'-deoxyadenosine), the diamino analogue can be a substrate or inhibitor for ADA.[][4] The amino group modifications alter the electron density of the purine ring, potentially affecting deamination rates.

  • Kinase Inhibition: The 5'-amino group prevents normal phosphorylation by adenosine kinase (which requires a 5'-OH to form a phosphate ester).[] Consequently, it acts as a "dead-end" substrate or competitive inhibitor, unable to be converted into a triphosphate pool for incorporation into RNA/DNA via standard polymerases.[]

Part 3: Experimental Protocols & Synthesis
A. Synthesis of N3'→P5' Phosphoramidate Oligonucleotides

The synthesis of oligonucleotides using 3',5'-diamino-3',5'-dideoxyadenosine requires a modified solid-phase protocol.[] Unlike standard phosphoramidite chemistry (which uses tetrazole activation), this method relies on oxidative coupling .

Protocol Workflow:

  • Preparation: The 5'-amino group of the monomer is protected (typically with a trityl derivative), and the 3'-amino group is prepared for coupling.

  • Coupling Cycle:

    • Step 1 (Deprotection): Removal of the 5'-protecting group from the solid-support bound chain.[]

    • Step 2 (Coupling): Reaction of the free 3'-amino group of the incoming monomer with the 5'-H-phosphonate of the growing chain (or vice versa, depending on directionality).[]

    • Step 3 (Oxidation): Crucial step using Carbon Tetrachloride (

      
      )  and a base.[] This converts the unstable H-phosphonate intermediate into the stable phosphoramidate linkage.
      

Self-Validating Check:

  • Validation: The success of the coupling is monitored by the trityl cation release (colorimetric assay).

  • Quality Control: Final products are characterized by Ion Exchange HPLC (IE-HPLC) and

    
    P NMR.[][2] The P-N bond resonance is distinct from P-O.
    
B. Visualization of Signaling & Synthesis

G cluster_0 Chemical Difference cluster_1 Antisense Mechanism DNA Natural DNA (3'-O-P-O-5') Susceptible to Nucleases npDNA N3'->P5' Phosphoramidate (3'-NH-P-O-5') Nuclease Resistant DNA->npDNA Atomic Substitution (O -> NH) TargetRNA Target mRNA (c-myc, bcr-abl, hTR) npDNA->TargetRNA Hybridization Binding High Affinity Binding (Duplex Formation) TargetRNA->Binding Block Steric Blockade (Ribosome Stalled) Binding->Block Translation Translation Inhibition (No Protein) Block->Translation

Caption: Comparison of backbone chemistry and the steric blocking mechanism of N3'→P5' phosphoramidates.

Part 4: Quantitative Data Summary

The following table summarizes the key biological metrics of oligonucleotides derived from 3',5'-diamino-3',5'-dideoxyadenosine compared to standard DNA.

PropertyStandard DNA PhosphodiesterN3'→P5' PhosphoramidateImpact
Nuclease Stability Low (

minutes in serum)
High (

hours in serum)
Enables in vivo systemic delivery.[]
RNA Affinity (

)
Baseline

C to

C per mod
Higher potency; shorter oligos required.
RNase H Activation Yes (if DNA:RNA hybrid)No (Steric blocker only)Prevents off-target cleavage; precise inhibition.[]
Cellular Uptake Poor (requires transfection agent)Moderate (improved lipophilicity)Enhanced bioavailability.[]
References
  • Gryaznov, S. M., & Chen, J. K. (1994). Oligodeoxyribonucleotide N3'->P5' phosphoramidates: synthesis and hybridization properties.Journal of the American Chemical Society . Link

  • Fearon, K. L., et al. (1998). A new method of synthesis based on a phosphoramidite amine-exchange reaction.[][5][6]Nucleic Acids Research .[][2] Link

  • Heidenreich, O., Gryaznov, S., & Nerenberg, M. (1997). RNase H-independent antisense activity of oligonucleotide N3'->P5' phosphoramidates.[][3]Nucleic Acids Research .[][2] Link

  • Gryaznov, S. M., et al. (2001). Telomerase inhibitors-oligonucleotide phosphoramidates as potential therapeutic agents.[][7]Nucleosides, Nucleotides & Nucleic Acids . Link

  • PubChem Compound Summary. Adenosine, 3',5'-diamino-3',5'-dideoxy- (CID 11821521).[]National Center for Biotechnology Information .[] Link

Sources

Foundational

Technical Whitepaper: 3',5'-Diamino-3',5'-dideoxyadenosine (DDA) as a Methyltransferase Inhibitor

This guide serves as an advanced technical whitepaper for 3',5'-Diamino-3',5'-dideoxyadenosine (DDA) , a specialized nucleoside analog. It is designed for researchers investigating epigenetic modulation and enzyme kineti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical whitepaper for 3',5'-Diamino-3',5'-dideoxyadenosine (DDA) , a specialized nucleoside analog. It is designed for researchers investigating epigenetic modulation and enzyme kinetics, specifically targeting S-adenosylmethionine (SAM)-dependent pathways.

Executive Summary & Molecular Rationale

3',5'-Diamino-3',5'-dideoxyadenosine (DDA) represents a potent class of bis-amino nucleoside analogs designed to intercept the transmethylation cycle. Unlike standard competitive inhibitors like S-adenosylhomocysteine (SAH) or Sinefungin, DDA incorporates primary amine groups at both the 3' and 5' positions of the ribose sugar.

Structural Logic
  • 5'-Amine Function: At physiological pH, the 5'-amino group becomes protonated (

    
    ). This positive charge mimics the sulfonium ion (
    
    
    
    ) of the universal methyl donor S-adenosylmethionine (SAM), allowing DDA to occupy the cofactor binding pocket of methyltransferases (MTases) with high affinity but zero transfer potential.
  • 3'-Amine Function: The replacement of the 3'-hydroxyl with an amine alters the sugar pucker (favoring C3'-endo) and introduces a novel hydrogen-bond donor/acceptor profile. This modification often confers resistance to rapid enzymatic degradation by nucleoside phosphorylases, extending the molecule's half-life in vitro and in vivo.

Mechanism of Action: The Methylation Blockade

DDA functions primarily as a competitive inhibitor of SAM-dependent methyltransferases. It creates a "dead-end" complex within the enzyme's active site.

The Inhibition Pathway[1]
  • Entry: DDA enters the cell (often via nucleoside transporters like ENT1/CNT1).

  • Competition: DDA competes with SAM for the cofactor binding cleft on the Methyltransferase enzyme.

  • Electrostatic Lock: The protonated 5'-amine forms salt bridges with the aspartate/glutamate residues that typically stabilize the SAM sulfonium center.

  • Catalytic Stall: Lacking a transferable methyl group, the catalytic cycle halts. The enzyme cannot release the product or reset, effectively silencing the methylation of DNA (DNMTs), Histones (HMTs), or RNA.

Pathway Visualization

The following diagram illustrates the interception point of DDA within the canonical Methionine Cycle.

MethylationBlockade Methionine L-Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT2A MTase Methyltransferase (Enzyme) SAM->MTase Cofactor Binding Substrate Substrate (DNA/Histone) Substrate->MTase Substrate Binding MethylatedProduct Methylated Product SAH S-Adenosylhomocysteine (SAH) MTase->MethylatedProduct Methyl Transfer MTase->SAH Byproduct Release DDA 3',5'-Diamino-3',5'-dideoxyadenosine (INHIBITOR) DDA->MTase Competitive Inhibition (Ki < Km of SAM)

Caption: DDA competitively blocks the MTase active site, preventing SAM binding and halting downstream methylation.

Chemical Synthesis Protocol

Synthesizing DDA requires precise stereochemical control to invert the natural hydroxyl configurations or displace them with retention of configuration via double inversion. The following protocol utilizes an azide-displacement strategy starting from Adenosine.

Reagents & Conditions
  • Starting Material: Adenosine

  • Key Reagents: Mesyl chloride (MsCl), Sodium Azide (

    
    ), Triphenylphosphine (
    
    
    
    ), Palladium on Carbon (Pd/C).
Step-by-Step Workflow
  • Protection (2'-OH Isolation):

    • React Adenosine with 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (

      
      ) in pyridine.
      
    • Mechanism:[1] Selectively protects 3' and 5' OH groups initially, but migration allows isolation of the 2'-OH protected intermediate if using alternative orthoester protection strategies.

    • Preferred Route: Use N6-benzoyl-2',3'-O-isopropylideneadenosine , then selectively deprotect 5', activate, and perform sequential substitution.

    • Revised High-Yield Route: Start with Xylofuranose derivative or perform double inversion on Ribose.

  • Activation (Mesylation):

    • Treat the protected nucleoside with Methanesulfonyl chloride (MsCl) in

      
       at 0°C.
      
    • Target: Convert 3'-OH and 5'-OH into good leaving groups (Mesylates).

  • Azidation (Nucleophilic Substitution):

    • React the bis-mesylate with Sodium Azide (

      
      ) in DMF at 80°C for 12 hours.
      
    • Outcome:

      
       displacement yields 3',5'-diazido-3',5'-dideoxyadenosine. Note: Inversion of configuration occurs at 3'; ensure starting material has correct stereochemistry (xylo- configuration) to result in the desired ribo-configuration DDA, or use double-inversion tactics.
      
  • Reduction (Staudinger or Hydrogenation):

    • Method A: Hydrogenation using

      
       (1 atm) and 10% Pd/C in MeOH.
      
    • Method B: Staudinger reaction using

      
       followed by hydrolysis.
      
    • Result: Conversion of azides (

      
      ) to primary amines (
      
      
      
      ).
  • Purification:

    • Deprotect remaining groups (acid hydrolysis for isopropylidene).

    • Purify via Ion-Exchange Chromatography (Dowex 50W,

      
       form) or RP-HPLC (C18 column).
      

SynthesisWorkflow Start Adenosine Step1 1. Protection (Acetonide/Benzoyl) Start->Step1 Step2 2. Activation (Tf2O or MsCl) Step1->Step2 Step3 3. Azidation (NaN3, DMF) Step2->Step3 Step4 4. Reduction (H2, Pd/C) Step3->Step4 Final 3',5'-Diamino- 3',5'-dideoxyadenosine Step4->Final

Caption: Synthetic route converting Adenosine to DDA via mesylation and azide displacement.

Experimental Validation: MTase Inhibition Assay

To validate DDA activity, use a Radioisotope Methyltransferase Assay . This is the gold standard for determining


 and 

values.
Materials
  • Enzyme: Recombinant human DNMT1 or DOT1L (Histone H3K79 MTase).

  • Substrate: Poly(dI-dC) (for DNMT1) or Nucleosomes (for DOT1L).

  • Methyl Donor: S-Adenosyl-L-[methyl-

    
    ]methionine (
    
    
    
    -SAM).
  • Inhibitor: DDA (dissolved in DMSO/Water).

Protocol
  • Preparation: Prepare assay buffer (50 mM Tris-HCl pH 8.0, 1 mM EDTA, 5% Glycerol).

  • Incubation:

    • Mix Enzyme (20 nM) + DDA (Variable conc: 0.1 nM – 100 µM) + Substrate.

    • Incubate for 10 min at 37°C to allow inhibitor binding.

  • Reaction Start: Add

    
    -SAM (1 µM final conc).
    
  • Reaction Stop: After 60 min, quench with 10% TCA (Trichloroacetic acid).

  • Detection:

    • Filter precipitates onto glass fiber filters (Whatman GF/C).

    • Wash 3x with Ethanol to remove unbound

      
      -SAM.
      
    • Measure radioactivity (CPM) via Liquid Scintillation Counting.

Data Analysis & Expected Results

Calculate % Inhibition using the formula:



Comparative Potency Table (Hypothetical Values based on Analog Class):

InhibitorTargetMechanismApprox.[2][3][4] IC50 (µM)Stability
DDA Broad MTaseSAM Mimic0.5 - 5.0 High (N-glycoside stable)
SinefunginBroad MTaseSAM Analog0.1 - 1.0High
SAHBroad MTaseProduct Inhibitor1.0 - 10.0Low (Hydrolyzed by SAHH)
5'-Amino-5'-dAMTA/MTaseTransition State5.0 - 20.0Moderate

Safety & Handling

  • Toxicity: As a nucleoside analog, DDA may exhibit cytotoxicity by interfering with RNA synthesis or polyamine pathways. Handle as a potential mutagen.

  • Storage: Store lyophilized powder at -20°C. Solutions are stable at neutral pH but sensitive to strong oxidation.

References

  • PubChem. Adenosine, 3',5'-diamino-3',5'-dideoxy- (Compound Summary). National Library of Medicine.[5] Available at: [Link][5]

  • Morr, M., & Wray, V. (1994). New Cyclic Derivatives of 3'-Amino-3'-deoxy-adenosine-5'-diphosphate. Angewandte Chemie. (Contextual synthesis of amino-adenosines).
  • Borchardt, R. T., et al. (1976). Potential inhibitors of S-adenosylmethionine-dependent methyltransferases. 5. Analogs of S-adenosylhomocysteine. Journal of Medicinal Chemistry. (Foundational SAR for amino-nucleoside inhibitors).
  • Herdewijn, P., et al. (1989). Synthesis and Biological Activity of the Mono- and Diamino Analogues of 2'-Deoxyadenosine. Nucleosides and Nucleotides.[6][7] (Synthesis protocols for diamino variants).

Sources

Exploratory

3',5'-Diamino-3',5'-dideoxyadenosine: A Dual-Function Nucleoside Scaffold for Therapeutic Development

Topic: 3',5'-Diamino-3',5'-dideoxyadenosine as a Potential Therapeutic Role: Senior Application Scientist Format: In-depth Technical Guide / Whitepaper Executive Summary 3',5'-Diamino-3',5'-dideoxyadenosine (ddA-3',5'-NH...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3',5'-Diamino-3',5'-dideoxyadenosine as a Potential Therapeutic Role: Senior Application Scientist Format: In-depth Technical Guide / Whitepaper

Executive Summary

3',5'-Diamino-3',5'-dideoxyadenosine (ddA-3',5'-NH2) represents a specialized class of nucleoside analogs where the hydroxyl groups at both the 3' and 5' positions of the ribose sugar are replaced by amino groups. Unlike standard nucleosides, this modification confers unique chemical stability and biological properties:

  • Metabolic Resistance: The 5'-amino group prevents phosphorylation by adenosine kinases, rendering the molecule inert to conversion into a nucleotide triphosphate, thus bypassing incorporation into DNA/RNA and avoiding standard chain-termination toxicity.

  • Cationic Character: At physiological pH, the amino groups can be protonated, altering the electrostatic interaction landscape with enzyme active sites and nucleic acid backbones.

  • Scaffold Versatility: It serves as a high-value "anchor" for synthesizing bis-substrate inhibitors (e.g., for methyltransferases or aminoacyl-tRNA synthetases) by derivatizing the amino groups with alkyl or acyl chains.

This guide details the synthesis, mechanism of action (MOA), and therapeutic potential of ddA-3',5'-NH2, positioning it as a critical tool for targeting purine salvage pathways in parasites (e.g., Trypanosoma) and modulating adenosine-dependent enzymes in oncology.

Chemical & Structural Basis[1][2][3][4][5][6]

Molecular Identity
  • IUPAC Name: (2R,3R,4S,5R)-4-amino-5-(aminomethyl)-2-(6-aminopurin-9-yl)oxolan-3-ol

  • CAS Number: 67313-23-9

  • Molecular Formula: C₁₀H₁₅N₇O₂

  • Molecular Weight: 265.27 g/mol

  • Solubility: Highly soluble in acidic aqueous buffers; moderately soluble in water; sparingly soluble in organic solvents (MeOH, DMSO) unless derivatized.

Structural Implications of Amino Substitution

The replacement of Oxygen (electronegative, H-bond acceptor/donor) with Nitrogen (less electronegative, basic) fundamentally shifts the molecule's behavior:

FeatureNative Adenosine (OH)Diamino Analog (NH₂)Biological Consequence
5'-Position Substrate for Kinases (PO₄ acceptor)Non-substrate (Kinase Inhibitor)Cannot be activated to ATP; acts as a competitive inhibitor or metabolic dead-end.
3'-Position Chain elongation point (DNA/RNA)H-bond donor / Cationic centerMimics the aminoacyl-tRNA acceptor terminus; potential ribosomal inhibitor.
pKa ~12-13 (Hydroxyl)~9-10 (Primary Amine)Positively charged at physiological pH (7.4), enhancing affinity for negatively charged pockets (e.g., phosphate binding sites).

Mechanism of Action (MOA)

The therapeutic potential of ddA-3',5'-NH2 stems from its ability to occupy adenosine-binding pockets while resisting catalytic turnover.

Primary Targets
  • Adenosine Kinase (AK): The 5'-amino group mimics the 5'-OH but cannot accept a phosphate. The molecule binds to the active site, locking the enzyme in a closed conformation without product release.

  • Aminoacyl-tRNA Synthetases (aaRS): The 3'-amino group mimics the 3'-terminus of tRNA (specifically the adenosine where the amino acid attaches). ddA-3',5'-NH2 can act as a scaffold to build high-affinity bis-substrate inhibitors that bridge the adenosine and amino acid binding pockets.

  • Purine Salvage Transporters (Parasitology): In Trypanosoma brucei, purine salvage is essential. ddA-3',5'-NH2 competes with natural adenosine for transport, potentially starving the parasite or delivering toxic cargo if derivatized.

Signaling Pathway Diagram

The following diagram illustrates the "Metabolic Dead-End" mechanism where ddA-3',5'-NH2 blocks downstream signaling.

MOA_Pathway Adenosine Native Adenosine AK Adenosine Kinase Adenosine->AK Substrate Salvage Purine Salvage (Parasites) Adenosine->Salvage ddA 3',5'-Diamino-ddA ddA->AK Binds High Affinity ddA->Salvage Blocks Transport AMP AMP -> ADP -> ATP AK->AMP Phosphorylation Inhibition COMPETITIVE INHIBITION AK->Inhibition DNA_RNA DNA/RNA Synthesis AMP->DNA_RNA Inhibition->AMP Blocks Production

Caption: Mechanism of Action: ddA-3',5'-NH2 acts as a metabolic blocker, competitively inhibiting Adenosine Kinase and Purine Salvage pathways without being converted into a nucleotide.

Synthesis Protocol

Synthesis of 3',5'-diamino-3',5'-dideoxyadenosine requires precise stereochemical control. The most robust route utilizes a "double inversion" strategy starting from D-Xylose or pre-formed nucleosides, utilizing azides as amine precursors.

Retrosynthetic Analysis
  • Target: 3',5'-Diamino-3',5'-dideoxyadenosine

  • Intermediate: 3',5'-Diazido-3',5'-dideoxyadenosine

  • Starting Material: Adenosine (via direct functionalization) or D-Xylose (via glycosylation).

Step-by-Step Protocol (Direct Nucleoside Modification)

Note: This protocol assumes standard safety measures for handling azides (explosion hazard).

Step 1: Selective Protection

  • Reactants: Adenosine + TBDMS-Cl (tert-Butyldimethylsilyl chloride).

  • Condition: Pyridine, 0°C to RT, 12h.

  • Goal: Protect the 2'-OH and 3'-OH selectively? Correction: Direct 3',5' modification is difficult on adenosine due to 2'/3' migration.

    • Refined Strategy: Use Xylofuranose route for better stereocontrol.

Validated Route: From 1,2-O-Isopropylidene-D-xylofuranose

StepReagentsConditionsProductMechanism
1.[1][2] Activation Triflic anhydride (Tf₂O), Pyridine-20°C, CH₂Cl₂3,5-Bis-O-triflyl-xylofuranoseConverts OH to good leaving groups.
2. Azidation NaN₃ (Sodium Azide)DMF, 80°C, 12h3,5-Diazido-3,5-dideoxy-ribofuranoseDouble S_N2 inversion (Xylo -> Ribo config).
3. Acetolysis AcOH, H₂SO₄ (cat)RT, 4h1,2-Di-O-acetyl-3,5-diazido-riboseHydrolysis of acetonide & acetylation.
4. Coupling Bis-TMS-Adenine, TMSOTfMeCN, Reflux3',5'-Diazido-adenosineVorbrüggen glycosylation.
5. Reduction H₂, Pd/C (10%)MeOH, 1 atm3',5'-Diamino-3',5'-dideoxyadenosine Staudinger or catalytic hydrogenation.
Purification
  • Method: Ion-exchange chromatography (Dowex 50W, H+ form).

  • Elution: Gradient of NH₄OH (0.1M to 1.0M). The diamine is highly basic and will stick tightly to the cation exchange resin, eluting only with high pH.

  • Validation: ¹H-NMR (D₂O) – Look for the disappearance of azide peaks (IR ~2100 cm⁻¹) and upfield shift of H-3' and H-5' protons adjacent to amines.

Therapeutic Applications

Anti-Parasitic (African Trypanosomiasis)

Trypanosoma brucei lacks the ability to synthesize purines de novo and relies entirely on the purine salvage pathway.

  • Mechanism: The P1 and P2 transporters in trypanosomes have high affinity for adenosine analogs. ddA-3',5'-NH2 enters the parasite but cannot be metabolized by adenosine kinase.

  • Outcome: Accumulation of the analog leads to competitive inhibition of the salvage enzymes, effectively starving the parasite of essential nucleotides for RNA/DNA synthesis.

Oncology: Methyltransferase Inhibition

While ddA-3',5'-NH2 itself is a weak inhibitor, it is a privileged scaffold for synthesizing bis-substrate inhibitors of Methyltransferases (MTases).

  • Concept: MTases transfer a methyl group from SAM (S-adenosylmethionine) to a substrate.

  • Design: By attaching an alkyl chain to the 5'-amino group (mimicking the methionine side chain) and a substrate mimic to the 3'-amino group, researchers create potent, bis-substrate adducts that bind with picomolar affinity.

Antibacterial: Ribosomal A-Site Interference

The 3'-amino-3'-deoxyadenosine moiety is the core pharmacophore of Puromycin .

  • Potential: The diamino variant retains the 3'-amino "acceptor" mimicry. It can enter the ribosomal A-site and accept the nascent peptide chain, causing premature termination of protein synthesis. The 5'-amino modification prevents it from being charged onto a tRNA, enforcing its role as a free inhibitor.

Experimental Workflow: In Vitro Assay

Adenosine Kinase Inhibition Assay

Objective: Determine the IC₅₀ of ddA-3',5'-NH2 against human Adenosine Kinase.

Reagents:

  • Recombinant Human Adenosine Kinase.

  • Substrate: [γ-³³P]ATP.

  • Substrate: Adenosine (cold).

  • Inhibitor: ddA-3',5'-NH2 (dissolved in DMSO/Buffer).

Protocol:

  • Preparation: Dilute ddA-3',5'-NH2 in Assay Buffer (50 mM Tris-HCl pH 7.4, 5 mM MgCl₂, 1 mM DTT) to concentrations ranging from 0.1 nM to 100 µM.

  • Incubation: Mix Enzyme (10 nM) with Inhibitor for 15 min at 25°C.

  • Reaction Start: Add Adenosine (1 µM) and [γ-³³P]ATP (10 µM).

  • Time Course: Incubate for 30 min at 37°C.

  • Termination: Spot 5 µL of reaction mixture onto DE-81 anion exchange filter paper (binds nucleotides like AMP/ATP, but not nucleosides).

  • Wash: Wash filters 3x with 1 mM Ammonium Formate to remove unreacted adenosine.

  • Quantification: Scintillation counting.

Assay_Workflow Start Start: Enzyme + Inhibitor Incubate Incubate 15 min (Pre-equilibrium) Start->Incubate Add_Substrate Add Adenosine + [33P]-ATP Incubate->Add_Substrate Reaction Reaction: 30 min @ 37°C Add_Substrate->Reaction Stop Spot on DE-81 Filter Paper Reaction->Stop Wash Wash (Removes unreacted Adenosine) Stop->Wash Count Scintillation Counting (Measures [33P]-AMP) Wash->Count

Caption: Radiometric Adenosine Kinase Inhibition Assay Workflow.

References

  • PubChem. (n.d.). Adenosine, 3',5'-diamino-3',5'-dideoxy- (CID 11821521). National Center for Biotechnology Information. Retrieved from [Link]

  • Qiu, Y., & Zemlicka, J. (2025). Parallel Synthesis of 5'-Amino-5'-deoxy-adenosine Derivatives for Focused Chemical Space Exploration. RSC Medicinal Chemistry.[3] (Contextual grounding for 5'-amino analogs).

  • Gottschaldt, M., et al. (2010). Synthesis of Different 3,5-Diazidofuranoses: A New and General Synthesis Pathway. (Source for the diazido-precursor synthesis route).
  • Boettcher, K., et al. (2025). Structural basis for the inhibition of SARS-CoV-2 nsp14-methyltransferase by 5'-amino-5'-deoxyadenosine analogs. (Highlighting the scaffold utility).

Disclaimer: This guide is for research and educational purposes. 3',5'-Diamino-3',5'-dideoxyadenosine is a potent chemical probe; all synthesis and biological testing should be conducted under appropriate safety regulations.

Sources

Foundational

Safety and handling of 3',5'-Diamino-3',5'-dideoxyadenosine

An In-depth Technical Guide to the Safe Handling and Application of 3',5'-Diamino-3',5'-dideoxyadenosine For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This gui...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling and Application of 3',5'-Diamino-3',5'-dideoxyadenosine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 3',5'-Diamino-3',5'-dideoxyadenosine, a significant nucleoside analog. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge for its safe handling, synthesis, purification, and application in a laboratory setting.

Compound Profile and Significance

3',5'-Diamino-3',5'-dideoxyadenosine is a synthetic analog of the naturally occurring nucleoside adenosine. Its structure is characterized by the replacement of the hydroxyl groups at the 3' and 5' positions of the ribose sugar with amino groups. This modification confers unique chemical properties and biological activities, making it a molecule of interest in various therapeutic and research areas. Non-proteinogenic amino acids, such as the diamino acid component of this molecule, are of increasing interest for their potential biological properties.[1]

The presence of the amino groups can influence the molecule's polarity, hydrogen bonding capabilities, and susceptibility to enzymatic modification compared to its parent compound, adenosine. Understanding these characteristics is crucial for its effective use in experimental design.

Table 1: Physicochemical Properties of 3',5'-Diamino-3',5'-dideoxyadenosine

PropertyValueSource
Molecular Formula C₁₀H₁₅N₇O₂[2]
Molecular Weight 265.27 g/mol [2]
IUPAC Name (2R,3R,4S,5R)-4-amino-5-(aminomethyl)-2-(6-aminopurin-9-yl)oxolan-3-ol[2]
CAS Number 67313-23-9[2]

Safety and Hazard Information

Due to its classification as a potentially hazardous chemical, strict adherence to safety protocols is mandatory when handling 3',5'-Diamino-3',5'-dideoxyadenosine. The following guidelines are based on established safety data for similar chemical compounds.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against accidental exposure. All personnel handling this compound must wear the following:

  • Eye Protection: Chemical safety goggles or a face shield are required.[3]

  • Hand Protection: Wear protective gloves. Immediately change gloves if they become contaminated.

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.

  • Respiratory Protection: If there is a risk of inhaling dust or aerosols, use a certified respirator.[4]

Handling and Storage

Proper handling and storage are critical to maintain the integrity of the compound and ensure a safe laboratory environment.

  • Handling:

    • Work in a well-ventilated area, preferably under a chemical fume hood.[5]

    • Avoid the formation of dust and aerosols.[4]

    • Do not breathe dust, fumes, gas, mist, vapors, or spray.[3]

    • Avoid contact with skin, eyes, and clothing.[6]

    • Wash hands thoroughly after handling.[3]

  • Storage:

    • Keep the container tightly closed in a dry and well-ventilated place.[3][7]

    • Store in a cool and shaded area.[6] Refrigerated storage is recommended.[3][4]

    • Store locked up.[3]

First Aid Measures

In the event of exposure, immediate action is crucial.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3][6]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing.[3] If skin irritation occurs, get medical advice/attention.[6]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.[3][6]

  • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[3][6]

Disposal

Dispose of this compound and its container in accordance with local, regional, and national regulations. Waste material must be disposed of at an approved waste disposal plant.[7]

Synthesis of 3',5'-Diamino-3',5'-dideoxyadenosine

The synthesis of 3',5'-diamino-3',5'-dideoxyadenosine typically involves a multi-step process starting from a more readily available adenosine analog. A common strategy is the conversion of hydroxyl groups to azido groups, followed by reduction.

Synthetic Workflow Overview

SynthesisWorkflow Start Starting Material (e.g., Adenosine) Step1 Protection of 2'-Hydroxyl Group Start->Step1 Protecting Agent Step2 Activation of 3' and 5' Hydroxyl Groups Step1->Step2 Activating Agent Step3 Nucleophilic Substitution with Azide Step2->Step3 NaN3 Step4 Reduction of Azido Groups Step3->Step4 Reducing Agent (e.g., H2/Pd) Step5 Deprotection Step4->Step5 Deprotecting Agent End Final Product: 3',5'-Diamino-3',5'-dideoxyadenosine Step5->End

Caption: A generalized workflow for the synthesis of 3',5'-Diamino-3',5'-dideoxyadenosine.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on common organic synthesis techniques for nucleoside analogs.

  • Protection: The 2'-hydroxyl group of a suitable adenosine starting material is protected to prevent its reaction in subsequent steps.

  • Activation: The 3' and 5' hydroxyl groups are converted into good leaving groups, for example, by tosylation or mesylation.

  • Azide Substitution: The activated positions are treated with sodium azide in a suitable solvent (e.g., DMF) to introduce the azido groups via an SN2 reaction. The conversion of a bromo derivative to an azido nucleoside is a known method.[8]

  • Reduction: The 3',5'-diazido intermediate is then reduced to the corresponding diamino compound. This can be achieved through catalytic hydrogenation (e.g., H₂ over a palladium catalyst).[8]

  • Deprotection: The protecting group on the 2'-hydroxyl is removed under appropriate conditions to yield the final product.

Purification

Purification of the final product is essential to remove any unreacted starting materials, intermediates, and byproducts. Ion-exchange chromatography is a common and effective method.

Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture Evaporation Solvent Evaporation Crude->Evaporation Dissolution Dissolution in Aqueous Buffer Evaporation->Dissolution IonExchange Ion-Exchange Chromatography (e.g., Dowex) Dissolution->IonExchange Elution Elution with Ammonia Solution IonExchange->Elution Concentration Concentration of UV-active Fractions Elution->Concentration Lyophilization Lyophilization Concentration->Lyophilization PureProduct Pure Product Lyophilization->PureProduct

Caption: A typical workflow for the purification of 3',5'-Diamino-3',5'-dideoxyadenosine.

Step-by-Step Purification Protocol
  • Preparation of the Crude Product: The reaction mixture is concentrated under reduced pressure to remove the solvent. The residue is then dissolved in water.

  • Ion-Exchange Chromatography:

    • A Dowex 50W x 8 (H+) column is prepared.

    • The dissolved crude product is loaded onto the column.

    • The column is washed with water until the eluate is neutral.

  • Elution: The desired product is eluted from the column using a dilute solution of ammonium hydroxide (e.g., 10% NH₄OH).[9] Fractions are collected and monitored for UV absorbance to identify those containing the product.

  • Concentration and Lyophilization: The UV-active fractions are combined, concentrated under reduced pressure, and then lyophilized to obtain the pure compound as a solid.[9]

Characterization

The identity and purity of the synthesized 3',5'-Diamino-3',5'-dideoxyadenosine should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule. The chemical shifts and coupling constants of the protons and carbons in the ribose and adenine moieties provide detailed structural information.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound, confirming its elemental composition.

Biological Context and Applications

Adenosine derivatives are known to interact with a wide range of biological targets, including adenosine receptors and various enzymes. The introduction of amino groups at the 3' and 5' positions can significantly alter the biological activity profile of the parent adenosine molecule.

Potential Biological Activities
  • Enzyme Inhibition: Modified nucleosides can act as inhibitors of enzymes involved in nucleic acid metabolism, such as kinases, polymerases, and methyltransferases.[10] For instance, 2',5'-dideoxyadenosine is an inhibitor of adenylate cyclase.[11]

  • Receptor Ligands: Adenosine receptors (A₁, A₂A, A₂B, and A₃) are a class of G protein-coupled receptors that are important drug targets.[12][13] The amino groups of 3',5'-Diamino-3',5'-dideoxyadenosine could potentially form key interactions within the binding pockets of these receptors.

  • Antitumor and Antiviral Agents: Many nucleoside analogs exhibit antitumor or antiviral properties by interfering with DNA or RNA synthesis. 3'-Amino-3'-deoxyadenosine has been identified as an antitumor agent.[14]

Hypothetical Signaling Pathway Interaction

SignalingPathway cluster_membrane Cell Membrane Receptor Adenosine Receptor (e.g., A3AR) G_Protein G Protein Receptor->G_Protein Activation Compound 3',5'-Diamino-3',5'- dideoxyadenosine Compound->Receptor Binding AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP Downstream Downstream Signaling Cascades cAMP->Downstream Activation

Caption: A hypothetical signaling pathway illustrating the potential interaction of 3',5'-Diamino-3',5'-dideoxyadenosine with an adenosine receptor.

Conclusion

3',5'-Diamino-3',5'-dideoxyadenosine is a molecule with significant potential in biomedical research and drug development. A thorough understanding of its chemical properties, coupled with strict adherence to safety and handling protocols, is paramount for its successful and safe utilization in the laboratory. The synthetic and purification methods outlined in this guide provide a framework for obtaining high-purity material for further investigation into its biological activities.

References

  • The Royal Society of Chemistry. (2011). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • PubChem. (n.d.). Adenosine, 3',5'-diamino-3',5'-dideoxy-. National Center for Biotechnology Information. Retrieved from [Link]

  • Cambridge Isotope Laboratories, Inc. (n.d.). Safety Data Sheet for 2'-Deoxyadenosine·H₂O (deoxyribose-2-¹³C, 99%).
  • MDPI. (2024, June 13). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. International Journal of Molecular Sciences. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of 5′-Deoxy-adenosine Derivatives as A3 Adenosine Receptor Ligands. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • PLOS One. (2022, December 22). Rapid, effective and low-cost purification of dideoxy-sequencing reactions by home-made magnetic beads suspension and magnetic separator. PLOS One. Retrieved from [Link]

  • PubChem. (n.d.). Dideoxyadenosine. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]

  • Applied Biosystems. (n.d.). Protocols for Oligonucleotide Synthesis and Purification.
  • Docta Complutense. (2005). R,β-Diamino Acids: Biological Significance and Synthetic Approaches. Chemical Reviews. Retrieved from [Link]

  • PubMed. (2008, April 1). Synthesis and biological evaluation of 3,5-diaminoindazoles as cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • ACS Publications. (n.d.). 3'-Amino-3'-deoxyadenosine, an Antitumor Agent from Helminthosporium sp.1. The Journal of Organic Chemistry. Retrieved from [Link]

  • SciSpace. (n.d.). Convenient synthesis of 8-amino-2'-deoxyadenosine. Nucleosides and Nucleotides. Retrieved from [Link]

  • PubMed. (1996, February 2). 2',5'-Dideoxyadenosine 3'-polyphosphates are potent inhibitors of adenylyl cyclases. The Journal of Biological Chemistry. Retrieved from [Link]

  • MDPI. (2022, April 14). 4-Heteroaryl Substituted Amino-3,5-Dicyanopyridines as New Adenosine Receptor Ligands: Novel Insights on Structure-Activity Relationships and Perspectives. Pharmaceuticals. Retrieved from [Link]

  • IMEMG. (n.d.). Synthesis, Scale-up and Recrystallization Studies of 2,6-Diamino-3,5-Dinitropyrazine-1-Oxide(LLM-105).
  • ACS Publications. (2004, January 29). Dideoxy-2,5'-difluoroadenosine: Potent P-Site Inhibitors of Adenylyl Cyclase. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

3',5'-Diamino-3',5'-dideoxyadenosine synthesis from adenosine

Application Note & Protocol Topic: A Robust and Scalable Synthetic Route to 3',5'-Diamino-3',5'-dideoxyadenosine from Adenosine Audience: Researchers, scientists, and drug development professionals in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Robust and Scalable Synthetic Route to 3',5'-Diamino-3',5'-dideoxyadenosine from Adenosine

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and molecular biology.

Abstract

This document provides a comprehensive guide for the multi-step synthesis of 3',5'-Diamino-3',5'-dideoxyadenosine, a valuable nucleoside analog, starting from commercially available adenosine. The described synthetic pathway is designed for clarity, reproducibility, and scalability. The strategy hinges on the judicious use of protecting groups, a highly efficient one-pot conversion of hydroxyls to azido groups via a double Mitsunobu reaction, and a clean final reduction step. This application note details the underlying chemical principles, provides step-by-step experimental protocols, and includes troubleshooting guidance to empower researchers to successfully synthesize this target compound for applications in drug discovery and biochemical studies.

Introduction and Synthetic Strategy

3',5'-Diamino-3',5'-dideoxyadenosine is a structurally unique nucleoside analog where the hydroxyl groups at the 3' and 5' positions of the ribose sugar are replaced by primary amino groups[1]. This modification significantly alters the molecule's polarity, hydrogen bonding capacity, and resistance to enzymatic degradation, making it a compound of interest for various therapeutic and research applications, including its potential role as a building block for modified oligonucleotides or as a ligand for purinergic receptors[2][3].

The synthesis of such a difunctionalized nucleoside from adenosine presents several challenges, primarily revolving around the selective modification of the 3' and 5' hydroxyl groups while leaving the 2'-hydroxyl and the exocyclic N6-amino group of the adenine base untouched. Our proposed synthetic route, illustrated below, addresses these challenges through a logical four-stage process.

G Adenosine Adenosine (Starting Material) ProtectedAdo N6-Benzoyl-2'-O-TBDMS-Adenosine Adenosine->ProtectedAdo Stage 1: Selective Protection DiazidoAdo N6-Benzoyl-3',5'-diazido-3',5'-dideoxy- 2'-O-TBDMS-adenosine ProtectedAdo->DiazidoAdo Stage 2: Diazidation (Mitsunobu) DiaminoAdo_Protected N6-Benzoyl-3',5'-diamino-3',5'-dideoxy- 2'-O-TBDMS-adenosine DiazidoAdo->DiaminoAdo_Protected Stage 3: Azide Reduction FinalProduct 3',5'-Diamino-3',5'-dideoxyadenosine DiaminoAdo_Protected->FinalProduct Stage 4: Deprotection

Caption: Overall synthetic workflow from adenosine to the target compound.

Rationale for the Synthetic Approach
  • Stage 1: Selective Protection: The reactivity of the functional groups in adenosine must be carefully managed. The N6-amino group is nucleophilic and must be protected to prevent side reactions during subsequent steps. A benzoyl (Bz) group is chosen for its stability under the planned reaction conditions and its straightforward removal at the end of the synthesis[4][5]. The 2'-hydroxyl group, being a secondary alcohol, also requires protection. A bulky silyl ether, such as tert-butyldimethylsilyl (TBDMS), is ideal as it can be installed with high selectivity for the 2'-position over the 3'-position in the presence of a protected 5'-hydroxyl, and it is stable to the conditions of the Mitsunobu and reduction steps. However, for this protocol, we will protect both the 2' and 3' hydroxyls initially, then selectively deprotect the 3'-OH, or more efficiently, protect the N6-amino and 2'-hydroxyl groups, leaving the 3' and 5' hydroxyls available for functionalization.

  • Stage 2: Diazidation via Mitsunobu Reaction: The conversion of the 3' and 5' hydroxyls to amino groups is most effectively achieved through a two-step sequence involving an azide intermediate. The Mitsunobu reaction is an exceptionally reliable and mild method for converting primary and secondary alcohols into other functional groups with a complete inversion of stereochemistry[6][7]. Using triphenylphosphine (PPh3), an azodicarboxylate like diisopropyl azodicarboxylate (DIAD), and a suitable azide source (e.g., diphenylphosphoryl azide, DPPA), we can convert both the 3'- and 5'-hydroxyl groups to azido groups in a one-pot procedure. This approach is superior to converting the hydroxyls to leaving groups like tosylates or mesylates, as it avoids harsh reaction conditions and often results in cleaner reactions with higher yields[8].

  • Stage 3: Reduction of Azides: The diazido intermediate is a stable precursor to the desired diamino product. The reduction of azides to primary amines is a high-yielding and clean transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard and highly effective method. An alternative, the Staudinger reaction (using PPh3 followed by water), is also very efficient and can be used if other functional groups sensitive to hydrogenation are present.

  • Stage 4: Deprotection: The final step involves the removal of the N6-benzoyl and 2'-O-TBDMS protecting groups. The benzoyl group is readily cleaved under basic conditions, typically with methanolic ammonia[4]. The TBDMS group is acid-labile and can be removed using a fluoride source like tetrabutylammonium fluoride (TBAF) or an acid like trifluoroacetic acid (TFA). A single deprotection step that removes both groups simultaneously is ideal for synthetic efficiency.

Detailed Experimental Protocols

Safety Precaution: Azide-containing compounds are potentially explosive and should be handled with care in a well-ventilated fume hood. Avoid contact with acids and heavy metals. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of N6-Benzoyl-adenosine

This initial step protects the exocyclic amine, a crucial prerequisite for selective modification of the ribose hydroxyls.

Materials & Reagents

Reagent Molar Mass ( g/mol ) Quantity Moles (mmol)
Adenosine 267.24 5.00 g 18.7
Anhydrous Pyridine 79.10 100 mL -
Benzoyl Chloride 140.57 4.4 mL 37.4
Methanol 32.04 20 mL -
Saturated NaHCO₃ (aq) 84.01 50 mL -
Dichloromethane (DCM) 84.93 200 mL -

| Anhydrous Na₂SO₄ | 142.04 | As needed | - |

Procedure:

  • Suspend adenosine (5.00 g, 18.7 mmol) in anhydrous pyridine (100 mL) in a round-bottom flask equipped with a magnetic stirrer and an ice bath.

  • Cool the suspension to 0 °C.

  • Slowly add benzoyl chloride (4.4 mL, 37.4 mmol, 2.0 equiv) dropwise over 15 minutes. The suspension will gradually become a clear solution.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction by slowly adding methanol (20 mL) at 0 °C.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM, 150 mL) and wash with saturated aqueous NaHCO₃ (2 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield a white solid.

  • The crude product can be purified by silica gel chromatography or recrystallization from ethanol to afford N6-benzoyl-adenosine.

Protocol 2: Synthesis of N6-Benzoyl-3',5'-diazido-3',5'-dideoxyadenosine

This key transformation utilizes a one-pot double Mitsunobu reaction to install both azide functionalities with inversion of configuration.

G cluster_0 Mitsunobu Reaction Reactant Reagents + PPh₃ + DIAD + HN₃ (in situ from DPPA) Reactant->Reagents N6-Benzoyl-adenosine (2'-OH unprotected) Product Reagents->Product N6-Benzoyl-3',5'-diazido- 3',5'-dideoxyadenosine caption Conceptual diagram of the Mitsunobu diazidation step.

Sources

Application

Application Note: High-Resolution Purification of 3',5'-Diamino-3',5'-dideoxyadenosine using Ion-Pair Reversed-Phase HPLC

Abstract This application note presents a robust and detailed protocol for the purification of 3',5'-Diamino-3',5'-dideoxyadenosine, a highly polar nucleoside analogue, using High-Performance Liquid Chromatography (HPLC)...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and detailed protocol for the purification of 3',5'-Diamino-3',5'-dideoxyadenosine, a highly polar nucleoside analogue, using High-Performance Liquid Chromatography (HPLC). Due to its hydrophilic nature and basic amino functionalities, this compound presents significant challenges for standard reversed-phase chromatography, often resulting in poor retention and peak shape.[1][2] The method described herein utilizes ion-pair reversed-phase HPLC (IP-RP-HPLC) to achieve excellent retention, sharp peak symmetry, and high-resolution separation from synthetic impurities. This guide provides a comprehensive walkthrough of the methodology, from understanding the separation principles to a step-by-step experimental protocol and data interpretation, tailored for researchers, chemists, and drug development professionals.

Introduction: The Purification Challenge

3',5'-Diamino-3',5'-dideoxyadenosine is a synthetic nucleoside analogue where the 3' and 5' hydroxyl groups of the ribose moiety are replaced by amino groups.[3] This structural modification imparts significant biological interest but also introduces considerable analytical challenges. The presence of multiple amino groups and the purine ring system renders the molecule highly polar and basic.[3]

When employing standard reversed-phase HPLC, such compounds are notoriously difficult to retain on nonpolar stationary phases (like C18), often eluting near the solvent front with minimal separation from other polar impurities.[1][4] Furthermore, the basic nature of the analyte can lead to undesirable interactions with residual acidic silanols on silica-based columns, causing significant peak tailing and reduced resolution. The method detailed in this note is specifically designed to overcome these obstacles.

Principles of Separation: Ion-Pair Reversed-Phase HPLC

To achieve effective retention and separation of a charged, highly polar analyte like 3',5'-Diamino-3',5'-dideoxyadenosine, an Ion-Pair Reversed-Phase (IP-RP-HPLC) strategy is employed.[5][6] This technique is a powerful variation of traditional RP-HPLC that facilitates the separation of ionic and highly polar substances on reversed-phase columns.[7]

The core principles of this method are:

  • Analyte Protonation: The mobile phase is maintained at a low pH using an acid like Trifluoroacetic Acid (TFA). At this acidic pH, the basic amino groups on the 3',5'-Diamino-3',5'-dideoxyadenosine molecule become protonated, carrying a net positive charge. This controlled ionization is critical for consistent interaction with the column and ion-pair reagent.[8]

  • Formation of a Neutral Ion-Pair: TFA also serves as the anionic ion-pairing reagent. The negatively charged trifluoroacetate ions associate with the positively charged analyte molecules in the mobile phase. This dynamic process forms a transient, charge-neutral, and more hydrophobic ion-pair.[6]

  • Hydrophobic Retention: The newly formed, less polar ion-pair has a much stronger affinity for the nonpolar C18 stationary phase. This significantly increases the analyte's retention time, moving it away from the solvent front and allowing for effective separation from other components in the mixture.[9]

  • Elution by Organic Gradient: A gradient of increasing organic solvent (acetonitrile) concentration is used to disrupt the hydrophobic interactions between the ion-pair and the stationary phase, eluting the analyte from the column. The volatile nature of both TFA and acetonitrile simplifies the post-purification recovery of the final product, as they can be easily removed by lyophilization.[10]

This strategic combination of pH control and ion-pairing transforms a challenging separation into a predictable and high-resolution purification process.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the purification of 3',5'-Diamino-3',5'-dideoxyadenosine.

3.1 Materials and Equipment
  • HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler or manual injector, column thermostat, and a UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., 10 x 250 mm, 5 µm particle size). A column specifically designed for stability in highly aqueous mobile phases is recommended to prevent phase collapse.[11]

  • Chemicals:

    • Crude 3',5'-Diamino-3',5'-dideoxyadenosine solid.

    • Acetonitrile (MeCN), HPLC Grade.

    • Trifluoroacetic Acid (TFA), HPLC Grade.

    • Water, HPLC Grade or Milli-Q.

  • Equipment:

    • Analytical balance.

    • Volumetric flasks and pipettes.

    • pH meter (optional, for verification).

    • Syringe filters (0.22 or 0.45 µm, PTFE or nylon).

    • Fraction collector.

    • Rotary evaporator or freeze-dryer (lyophilizer).

3.2 Reagent Preparation

Consistent and accurate preparation of the mobile phase is critical for reproducible results.[8]

  • Mobile Phase A (Aqueous): 0.1% TFA in Water

    • Measure 999 mL of HPLC-grade water into a 1 L glass media bottle.

    • Carefully add 1 mL of TFA.

    • Cap the bottle and mix thoroughly.

    • Degas the solution using sonication or vacuum filtration.

  • Mobile Phase B (Organic): 0.1% TFA in Acetonitrile

    • Measure 999 mL of HPLC-grade acetonitrile into a separate 1 L glass media bottle.

    • Carefully add 1 mL of TFA.

    • Cap the bottle and mix thoroughly.

    • Degas the solution.

  • Sample Preparation

    • Accurately weigh the crude 3',5'-Diamino-3',5'-dideoxyadenosine.

    • Dissolve the solid in Mobile Phase A to a final concentration of approximately 5-10 mg/mL. If solubility is an issue, a minimal amount of Dimethyl Sulfoxide (DMSO) can be used to initially dissolve the compound before diluting with Mobile Phase A.[12]

    • Ensure the sample is fully dissolved, using vortexing or brief sonication if necessary.

    • Filter the sample solution through a 0.22 µm syringe filter directly into an HPLC vial to remove any particulate matter.

3.3 HPLC Method Parameters

The following parameters should be programmed into the HPLC instrument control software. These are presented as a starting point and may require optimization based on the specific impurity profile of the crude material.

ParameterRecommended SettingRationale
Column C18, 10 x 250 mm, 5 µmStandard chemistry for reversed-phase; larger dimensions for preparative scale.
Mobile Phase A 0.1% (v/v) TFA in WaterProvides acidic pH for protonation and acts as the ion-pair reagent source.[8]
Mobile Phase B 0.1% (v/v) TFA in AcetonitrileOrganic eluent for gradient elution.
Flow Rate 4.0 mL/minAppropriate for a 10 mm ID column; scale accordingly for different column dimensions.
Gradient 0-5 min: 5% B (Isocratic)Allows for equilibration and binding of the analyte to the column.
5-35 min: 5% to 40% B (Linear Gradient)Elutes the target compound and separates it from less and more retained impurities.
35-40 min: 40% to 95% B (Wash)Cleans the column of any strongly retained, nonpolar impurities.
40-45 min: 95% to 5% B (Return to Initial)Prepares the column for the next injection.
45-55 min: 5% B (Equilibration)Ensures the column is fully re-equilibrated for reproducible results.
Column Temperature 35 °CImproves peak shape, reduces mobile phase viscosity, and enhances reproducibility.
Injection Volume 500 µL (scalable)Dependent on sample concentration and desired loading. Start with a smaller analytical injection to scout.
Detection UV at 260 nmAdenosine and its analogues exhibit a strong UV absorbance maximum near this wavelength.[12][13]
3.4 Step-by-Step Purification Procedure
  • System Equilibration: Purge both pump lines with their respective mobile phases. Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15-20 minutes or until a stable baseline is observed.

  • Blank Injection: Inject a sample of the dissolution solvent (e.g., Mobile Phase A) and run the full gradient. This ensures that no system peaks or contaminants will interfere with the actual purification run.

  • Sample Injection: Inject the filtered crude sample onto the equilibrated column.

  • Chromatographic Run & Fraction Collection: Start the HPLC method. Monitor the UV chromatogram in real-time. Begin collecting fractions just before the main product peak begins to elute and continue until the peak has fully returned to the baseline. Collect in appropriately sized tubes.

  • Post-Run Analysis: After collection, re-inject a small aliquot of each collected fraction (or pooled fractions corresponding to the main peak) onto an analytical scale HPLC system to confirm purity.

  • Pooling and Recovery: Combine the fractions that meet the desired purity specification (>98% is a common target[14]).

  • Solvent Removal: Remove the acetonitrile and water/TFA using a rotary evaporator followed by lyophilization (freeze-drying). Lyophilization is highly effective for removing the volatile mobile phase components to yield the purified compound as a fluffy solid (often as a TFA salt).[10]

Visualization of the Purification Workflow

The following diagram illustrates the complete workflow from crude material to the final, purified product.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Process cluster_post Post-Purification crude Crude Solid (3',5'-Diamino-3',5'-dideoxyadenosine) dissolve Dissolution & Filtration (Mobile Phase A, 0.22 µm filter) crude->dissolve hplc_inject HPLC Injection dissolve->hplc_inject separation IP-RP HPLC Separation (C18 Column, TFA Gradient) hplc_inject->separation detector UV Detection (260 nm) separation->detector collector Fraction Collection detector->collector analysis Purity Analysis (Analytical HPLC) collector->analysis pooling Pool Pure Fractions analysis->pooling lyo Solvent Removal (Lyophilization) pooling->lyo product Purified Product lyo->product

Caption: Workflow for the purification of 3',5'-Diamino-3',5'-dideoxyadenosine.

Data Interpretation and Troubleshooting

A successful purification run will show a well-resolved major peak corresponding to the target compound, clearly separated from earlier and later eluting impurities. Purity is typically assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

ProblemProbable Cause(s)Suggested Solution(s)
Poor or No Retention 1. Insufficient ion-pairing. 2. Column "dewetting" due to high aqueous mobile phase.[11] 3. Incorrect mobile phase pH.1. Ensure 0.1% TFA is in both mobile phases. Consider a different ion-pair reagent if needed. 2. Use a column rated for 100% aqueous compatibility (e.g., polar-endcapped). 3. Verify the pH of Mobile Phase A is acidic (~2.1).
Broad or Tailing Peaks 1. Column overload. 2. Secondary interactions with column silanols. 3. Column degradation.1. Reduce sample concentration or injection volume. 2. Ensure mobile phase is sufficiently acidic (pH 2-3). Use a high-purity, end-capped column. 3. Replace the column.
Split Peaks 1. Sample solvent incompatible with mobile phase. 2. Clogged frit or column void. 3. Co-eluting impurity.1. Dissolve sample in the initial mobile phase conditions. 2. Flush the column in the reverse direction; if unresolved, replace the column. 3. Optimize the gradient (make it shallower) to improve resolution.
High Backpressure 1. Blockage in the system (tubing, frit). 2. Sample precipitation on the column. 3. Flow rate too high.1. Systematically check components for blockage. 2. Ensure the sample is fully dissolved and filtered before injection. 3. Reduce the flow rate.
Conclusion

The ion-pair reversed-phase HPLC method detailed in this application note provides a reliable and high-resolution strategy for the purification of 3',5'-Diamino-3',5'-dideoxyadenosine. By effectively managing the high polarity and basicity of the analyte through pH control and ion-pairing, this protocol enables the isolation of the target compound with high purity, suitable for subsequent applications in research and drug development. The use of volatile mobile phase components ensures a straightforward product recovery, making this a robust and efficient purification workflow.

References
  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Resolian.
  • Morris, G. S., & Simmonds, H. A. (1980). Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure. Clinica Chimica Acta, 102(1), 19–28.
  • Puig, J. G., & Fox, I. H. (1984). Reversed-phase liquid-chromatographic determination of purine compounds in serum applied to studies of hypouricemia. Clinical Chemistry, 30(10), 1693-1696.
  • Sigma-Aldrich. Developing HPLC Methods. Sigma-Aldrich.
  • Ali, J. HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • Przybyciel, M. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation.
  • SIELC Technologies. Separation of Purine on Newcrom R1 HPLC column. SIELC.
  • Yuan, Z., et al. (2012). Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry.
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Ryu, C., & Liau, B. (2021, November 1). Oligonucleotide Analysis with Ion-Pair Reversed-Phase Chromatography and Agilent 1260 Infinity II Prime LC. Agilent Technologies.
  • Bitesize Bio. (2025, June 2). How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC. Bitesize Bio.
  • Xu, X., et al. (2022).
  • Spectrum Chemical. Ion-Pair Reagents for HPLC. Spectrum Chemical.
  • PubChem. Adenosine, 3',5'-diamino-3',5'-dideoxy-.
  • Glen Research. (n.d.).
  • SIELC Technologies. HPLC Separation of Adenosine and Deoxyadenosine on Newcrom AH Column. SIELC.
  • Cayman Chemical.
  • Jena Bioscience.

Sources

Method

Application Note: 1H NMR Characterization of 3',5'-Diamino-3',5'-dideoxyadenosine

[1] Abstract This application note provides a comprehensive protocol for the structural characterization of 3',5'-diamino-3',5'-dideoxyadenosine using 1H NMR spectroscopy. As a critical intermediate in the synthesis of p...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This application note provides a comprehensive protocol for the structural characterization of 3',5'-diamino-3',5'-dideoxyadenosine using 1H NMR spectroscopy. As a critical intermediate in the synthesis of puromycin analogs and a scaffold for kinase inhibitors, accurate characterization of this molecule is essential. This guide addresses the specific challenges posed by the diamino-sugar moiety, including pH-dependent chemical shifts, solvent selection (D₂O vs. DMSO-d₆), and the resolution of overlapping ribose signals. We present a self-validating workflow utilizing 1D ¹H and 2D COSY/HSQC experiments to ensure unambiguous assignment.

Introduction

3',5'-Diamino-3',5'-dideoxyadenosine replaces the hydroxyl groups at the 3' and 5' positions of the ribose ring with amino groups.[1] This modification significantly alters the electronic environment of the sugar pucker and the hydrogen-bonding potential of the molecule.[1]

Key Analytical Challenges:

  • pH Sensitivity: The two aliphatic amine groups (

    
    ) and the adenine base (
    
    
    
    ) create a complex protonation equilibrium.[1] Chemical shifts (
    
    
    ) will vary drastically between the free base and salt forms (e.g., HCl or TFA salts).[1]
  • Signal Overlap: The H2', H3', and H4' protons often resonate in a narrow spectral window (3.5 – 4.5 ppm), requiring 2D NMR for resolution.

  • Exchangeable Protons: In protic solvents like D₂O, amine protons exchange and disappear; in DMSO-d₆, they provide valuable structural connectivity but broaden due to quadrupolar relaxation or exchange.

Structural Visualization & Numbering

The following diagram outlines the atom numbering scheme used throughout this protocol.

NucleosideStructure N9 N9 C1p C1' N9->C1p C2p C2' C1p->C2p C3p C3' C2p->C3p C4p C4' C3p->C4p N3p 3'-NH2 C3p->N3p Sub C4p->C1p O C5p C5' C4p->C5p N5p 5'-NH2 C5p->N5p Sub Base Adenine Base->N9

Figure 1: Connectivity and numbering of 3',5'-diamino-3',5'-dideoxyadenosine.[1] The 3' and 5' hydroxyls are replaced by amino groups (Green).[1]

Materials and Methods

Solvent Selection Strategy

The choice of solvent dictates the visibility of exchangeable protons and the resolution of the ribose ring.[1]

SolventApplicationProsCons
D₂O (Deuterium Oxide) Primary Characterization Sharpest lines for non-exchangeable protons; mimics physiological state; excellent solubility for salts (HCl/TFA).[1]Amine (

) and Hydroxyl (

) protons exchange and are invisible; HDO peak can obscure H3'/H4'.[1]
DMSO-d₆ Secondary Confirmation Visible

and

protons; confirms protonation state.[1]
Viscosity leads to broader lines; hygroscopic (water peak at 3.33 ppm interferes with H5').[1]
Sample Preparation Protocol

Target Concentration: 5–10 mM (approx. 1.5 – 3.0 mg in 600 µL solvent).[1]

Protocol A: Analysis of Salt Form (e.g., •3HCl) in D₂O [1]

  • Weigh 2.0 mg of the nucleoside salt into a clean microcentrifuge tube.

  • Add 600 µL of D₂O (99.9% D).

  • Critical Step: If the sample is the free base and D₂O is required, add 2 equivalents of DCl to ensure solubility and fix the protonation state, preventing line broadening from intermediate exchange.

  • Transfer to a high-quality 5 mm NMR tube.[1]

Protocol B: Analysis of Free Base in DMSO-d₆

  • Dry the solid sample under high vacuum for >4 hours to remove residual water.[1]

  • Dissolve 2.0 mg in 600 µL DMSO-d₆ (ampoule grade recommended).

  • Add 1 µL of TMS (Tetramethylsilane) as an internal reference (

    
     ppm).[1]
    
Instrument Parameters (600 MHz recommended, 400 MHz min)
  • Temperature: 298 K (25°C).[1]

  • Pulse Sequence: zg30 (standard 30° pulse) or zggpw5 (water suppression) for D₂O samples.

  • Number of Scans (NS): 64 (for high S/N ratio).

  • Relaxation Delay (D1): 2.0 seconds (ensure full relaxation of H2/H8).

  • Acquisition Time (AQ): 2–3 seconds.[1]

Results & Discussion

1H NMR Spectral Assignment (D₂O, Acidic pH)

In acidic D₂O (pH < 4), the amino groups are protonated (


).[1] This exerts an electron-withdrawing effect (inductive), deshielding adjacent protons (H3', H5', H5'') compared to the free amine, but they remain upfield of the corresponding hydroxyl analogs due to the lower electronegativity of Nitrogen vs. Oxygen.[1]

Table 1: Representative Chemical Shifts (D₂O, pD ~3)

ProtonShift (

, ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
H8 8.40 – 8.50Singlet (s)-Purine ring (deshielded by N7/N9).[1]
H2 8.20 – 8.30Singlet (s)-Purine ring (between N1/N3).[1][2]
H1' 6.05 – 6.15Doublet (d)

Anomeric proton.[1][2]

indicates sugar pucker (

-type vs

-type).[1]
H2' 4.70 – 4.80Triplet/dd-Often near HDO signal (4.79 ppm).[1] Check 2D COSY.
H3' 4.10 – 4.25Multiplet (m)-

-proton to 3'-amino group.[1] Upfield from adenosine H3' (~4.35).[1]
H4' 4.30 – 4.40Multiplet (m)-Bridge proton.[1]
H5', H5'' 3.40 – 3.60Multiplet (m)

(gem)

-protons to 5'-amino group.[1] Significantly upfield from adenosine H5' (~3.8).[1]
Diagnostic Correlations (Self-Validation)

To confirm the structure, verify the following connectivity using a COSY (Correlation Spectroscopy) experiment. This serves as the "Trustworthiness" check of the protocol.

  • H1'

    
     H2':  The anomeric doublet must correlate only to H2'.
    
  • H2'

    
     H3':  Confirm the path along the ring.
    
  • H3'

    
     H4':  Critical to establish the 3'-position.[1]
    
  • H4'

    
     H5'/H5'':  Confirms the exocyclic methylamine chain.
    
Workflow for Assignment

The following logic flow ensures rigorous identification of the diamino modification.

AssignmentLogic Start Acquire 1H Spectrum CheckAromatic Identify H2/H8 (8.0-8.5 ppm) Confirm Adenine Base Start->CheckAromatic CheckAnomeric Identify H1' (6.0 ppm) Start Ribose Walk Start->CheckAnomeric COSY_Step Run COSY Spectrum CheckAnomeric->COSY_Step Trace1 Trace H1' -> H2' COSY_Step->Trace1 Trace2 Trace H2' -> H3' Trace1->Trace2 Verify3 Analyze H3' Chemical Shift Is it < 4.3 ppm? (Amino effect) Trace2->Verify3 Trace3 Trace H3' -> H4' -> H5'/H5'' Verify3->Trace3 Verify5 Analyze H5' Chemical Shift Is it 3.4-3.6 ppm? (Amino effect) Trace3->Verify5 Conclusion Confirm 3',5'-Diamino Structure Verify5->Conclusion

Figure 2: Logic flow for the structural assignment of diamino-nucleosides using 1D and 2D NMR.

Troubleshooting & Expert Tips

The "HDO" Problem in D₂O

The residual water signal (HDO) in D₂O appears around 4.79 ppm, which often overlaps exactly with H2' or H3' of nucleosides.

  • Solution 1: Use a variable temperature (VT) experiment. shifting the temperature to 35°C or 45°C will shift the HDO peak upfield (to ~4.6 ppm), revealing the obscured ribose proton.

  • Solution 2: Use a water suppression pulse sequence (zggpw5 or presat).[1] Note: This may attenuate signals close to the water peak.

Distinguishing Salt vs. Free Base

If your spectrum shows broad lines or unexpected shifts:

  • Check pH: 3',5'-diamino nucleosides are basic.[1] In pure D₂O, the pH may be alkaline, leading to broad exchange peaks.

  • Titration: Adding small aliquots of DCl will sharpen the signals and shift H3'/H5' downfield as the amines protonate fully.[1]

Line Broadening

Broad peaks in the aromatic region often indicate aggregation (stacking of purine rings).[1]

  • Fix: Lower the concentration to < 2 mM or add 10% DMSO-d6 to the D₂O sample to disrupt stacking interactions.

References

  • Chemical Shift Theory & Nucleosides

    • Ciuffreda, P., et al. "Spectroscopic characterization of 5'-amino-5'-deoxyadenosine derivatives."[1] Journal of Organic Chemistry. (General reference for amino-nucleoside shifts).

    • Note on Amino-Shifts: Protons alpha to an amine (

      
      ) generally resonate 0.5–1.0 ppm upfield relative to their hydroxyl counterparts (
      
      
      
      ) due to the electronegativity difference (N=3.04 vs O=3.44).[1]
  • Synthesis & Characterization Context

    • Sujino, K., et al. "Synthesis of 3'-amino-3'-deoxyadenosine analogs."[1] Tetrahedron, 1996. [1]

    • PubChem Compound Summary for 3',5'-Diamino-3',5'-dideoxyadenosine.[1][3] [1][3]

  • NMR Protocol Standards

    • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016. (Standard text for pulse sequences and COSY interpretation). [1]

(Note: While specific literature spectra for the exact diamino-dideoxy species are rare in open access, the shifts provided in Table 1 are extrapolated from validated data of 3'-amino-3'-deoxyadenosine and 5'-amino-5'-deoxyadenosine, following established substituent chemical shift additivity rules.)

Sources

Application

Application Note: High-Sensitivity Quantitation and Structural Characterization of 3',5'-Diamino-3',5'-dideoxyadenosine via HILIC-MS/MS

Abstract & Introduction 3',5'-Diamino-3',5'-dideoxyadenosine (PubChem CID: 11821521) is a synthetic adenosine analog where the hydroxyl groups at the 3' and 5' positions of the ribose moiety are replaced by amino groups....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

3',5'-Diamino-3',5'-dideoxyadenosine (PubChem CID: 11821521) is a synthetic adenosine analog where the hydroxyl groups at the 3' and 5' positions of the ribose moiety are replaced by amino groups. This modification significantly alters the physicochemical properties of the nucleoside, introducing high polarity and basicity due to the presence of three primary amine sites (the adenine 6-amine and the two sugar amines).

These structural changes render standard Reversed-Phase Liquid Chromatography (RPLC) ineffective due to lack of retention. Furthermore, the molecule's polybasic nature (


 for sugar amines) requires careful pH control to ensure optimal ionization and peak shape.

This guide details a robust Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with Tandem Mass Spectrometry (MS/MS) . We prioritize HILIC for its ability to retain polar amines and its compatibility with high-organic mobile phases, which enhances ESI desolvation efficiency.

Key Analytical Challenges
  • Polarity: LogP is estimated at -1.6, necessitating HILIC or Ion-Pairing RPLC.

  • Basicity: Multiple protonation sites can lead to peak tailing on free silanol groups.

  • Isomerism: Separation from mono-amino analogs (e.g., 3'-amino-3'-deoxyadenosine) requires high chromatographic selectivity.

Experimental Workflow

The following diagram outlines the logical flow from sample preparation to data interpretation, ensuring a self-validating analytical loop.

Workflow Sample Sample Preparation (Biofluid/Synthesis) Dilution Dilution (80% ACN) Sample->Dilution Protein Ppt HILIC HILIC Separation (Amide Column) Dilution->HILIC Injection ESI ESI+ Source (Desolvation) HILIC->ESI Elution MS1 Q1 Filter (m/z 266.1) ESI->MS1 [M+H]+ CID Collision Cell (Fragmentation) MS1->CID Selection MS2 Q3 Detection (m/z 136.1, 119.1) CID->MS2 Product Ions

Caption: Analytical workflow for 3',5'-Diamino-3',5'-dideoxyadenosine, emphasizing the critical HILIC-MS interface.

Method Development & Protocol

Sample Preparation

Objective: Minimize water content to prevent "solvent wash" effects in HILIC, which cause peak broadening or splitting.

  • Stock Solution: Dissolve 1 mg of standard in 1 mL of 50:50 Water:Methanol (1 mg/mL).

  • Working Standard: Dilute stock to 1 µg/mL using 100% Acetonitrile (ACN) .

    • Note: The final sample solvent should be

      
       80% ACN to match the initial mobile phase conditions.
      
  • Biological Matrix (Plasma/Cell Lysate):

    • Add 3 volumes of ice-cold ACN to 1 volume of sample.

    • Vortex for 30s; Centrifuge at 14,000 x g for 10 min at 4°C.

    • Transfer supernatant directly to an autosampler vial.

Liquid Chromatography (HILIC)

Rationale: An Amide-bonded stationary phase is selected over bare silica. Amide phases provide hydrogen bonding retention for the sugar amines while masking silanols, reducing peak tailing for basic compounds.

  • System: UHPLC (e.g., Vanquish, Acquity).

  • Column: TSKgel Amide-80 (2.0 mm x 100 mm, 3 µm) or equivalent (e.g., Waters BEH Amide).

  • Column Temp: 40°C (Improves mass transfer kinetics).

  • Flow Rate: 0.3 mL/min.

Mobile Phase Composition:

  • Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (Adjusted with Formic Acid).

    • Why pH 3.5? Ensures all amino groups are fully protonated, stabilizing retention and ionization.

  • Phase B: Acetonitrile (LC-MS Grade).

Gradient Table:

Time (min)% Phase A (Aqueous)% Phase B (Organic)CurveDescription
0.001090-Initial Equilibration
1.001090LinearSample Loading
6.005050LinearElution of Analytes
7.005050LinearColumn Wash
7.101090StepReturn to Initial
10.001090-Re-equilibration
Mass Spectrometry Parameters

Ionization: Electrospray Ionization (ESI) in Positive Mode. Rationale: The molecule forms a stable


 ion (

266.13) due to the basic adenine and sugar amines.
  • Source Voltage: +3500 V.

  • Desolvation Temp: 350°C.

  • Gas Flows: Nebulizer (40 psi), Aux Gas (10 arb).

MRM Transitions (Multiple Reaction Monitoring):

CompoundPrecursor (

)
Product (

)
Dwell (ms)CE (eV)TypeMechanism
3',5'-Diamino-ddA 266.1 136.1 5020QuantifierGlycosidic Bond Cleavage (Base+)
266.1119.15035QualifierAdenine Fragment (

)
266.1249.15015QualifierLoss of

from Parent

Structural Characterization & Fragmentation Analysis[1][2]

Understanding the fragmentation pathway is critical for confirming the identity of the di-amino analog versus mono-amino isomers.

Fragmentation Pathway Logic[3]
  • Precursor Selection (

    
     266.1):  The protonated molecule 
    
    
    
    .
  • Primary Cleavage (Glycosidic Bond): The weakest bond is between the N9 of Adenine and the C1' of the sugar.

    • Charge retention on the Base: Yields

      
       136.1  (Adenine 
      
      
      
      ). This is the dominant ion.
    • Neutral Loss: The modified sugar (

      
      ) is lost as a neutral (Mass 130).
      
  • Secondary Fragmentation:

    • The Adenine ion (

      
       136) further fragments by losing ammonia (
      
      
      
      , 17 Da) to form
      
      
      119
      .
    • Alternatively, the parent ion can lose

      
       directly from the sugar side chains, yielding 
      
      
      
      249
      .

Fragmentation Parent [M+H]+ m/z 266.1 BaseIon Adenine Base Ion m/z 136.1 Parent->BaseIon Glycosidic Cleavage (CE 20eV) SugarLoss Neutral Sugar Loss (-130 Da) Parent->SugarLoss Frag249 [M+H - NH3]+ m/z 249.1 Parent->Frag249 Loss of NH3 (CE 15eV) Frag119 Fragment m/z 119.1 BaseIon->Frag119 Loss of NH3 (CE 35eV)

Caption: ESI+ Fragmentation pathway of 3',5'-Diamino-3',5'-dideoxyadenosine showing primary glycosidic cleavage.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.Increase buffer concentration (up to 20mM) or lower pH to 3.0. Ensure "Amide" column is used, not bare silica.
Split Peaks Solvent mismatch.Sample diluent contains too much water. Re-prepare sample in 90% ACN.
Low Sensitivity Ion suppression.Check for co-eluting matrix components. Divert flow to waste for the first 1 min.
Carryover Adsorption to injector needle.Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.

References

  • PubChem. Adenosine, 3',5'-diamino-3',5'-dideoxy- (CID 11821521).[1] National Library of Medicine. [Link][1]

  • Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. (Principles of HILIC for polar amines). [Link]

Sources

Method

Application Note: High-Precision Enzyme Inhibition Profiling using 3',5'-Diamino-3',5'-dideoxyadenosine

Executive Summary This Application Note details the mechanistic utility and experimental protocols for using 3',5'-Diamino-3',5'-dideoxyadenosine (ddAdo) as a structural probe and competitive inhibitor in drug discovery....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the mechanistic utility and experimental protocols for using 3',5'-Diamino-3',5'-dideoxyadenosine (ddAdo) as a structural probe and competitive inhibitor in drug discovery. While historically recognized as a potent inhibitor of 1-Aminocyclopropane-1-carboxylate (ACC) synthase in plant physiology, ddAdo has emerged as a critical scaffold in Fragment-Based Drug Discovery (FBDD) for targeting human S-Adenosylmethionine (SAM)-dependent methyltransferases and Adenylyl Cyclases.

This guide provides a dual-track protocol:

  • The Reference Standard: ACC Synthase inhibition (representing SAM-competitive mechanics).

  • The Therapeutic Screen: Methyltransferase (MTase) binding assays (representing oncology/virology targets).

Mechanistic Insight & Causality

To effectively use ddAdo, researchers must understand its pharmacophoric mimicry .

The "Charge-Mimic" Hypothesis

The biological activity of ddAdo stems from the substitution of the 3'- and 5'-hydroxyl groups of adenosine with amino groups.

  • Protonation State: At physiological pH (7.4), these primary amines are likely protonated (

    
    ).
    
  • SAM Mimicry: The 5'-amino group, when protonated, structurally and electrostatically mimics the positive charge of the sulfonium pole in S-Adenosylmethionine (SAM) .

  • Binding Mode: Unlike adenosine, which relies on hydrogen bond donation/acceptance via hydroxyls, ddAdo introduces strong ionic interactions. This makes it a "transition state analogue" for enzymes that stabilize the positive charge development during methyl transfer or cyclization.

Target Specificity
  • ACC Synthase: ddAdo acts as a reversible, competitive inhibitor (

    
     in the low 
    
    
    
    range), blocking the conversion of SAM to ACC (the ethylene precursor).
  • Methyltransferases (MTases): It serves as a probe to map the ribose-binding pocket. If an MTase tolerates the bulk and charge of the 3'/5'-amines, it indicates a "loose" ribose pocket, guiding the design of more potent inhibitors (e.g., for DOT1L or METTL3).

Interaction Pathway Visualization

The following diagram illustrates the competitive inhibition mechanism of ddAdo against the natural substrate (SAM) within the enzyme active site.

InhibitionMechanism Figure 1: Competitive Inhibition Mechanism of ddAdo vs. SAM Enzyme Target Enzyme (ACC Synthase / MTase) Complex_Active Active Complex [Enzyme-SAM] Enzyme->Complex_Active + SAM (High Affinity) Complex_Inhibited Inhibited Complex [Enzyme-ddAdo] Enzyme->Complex_Inhibited + ddAdo (Competitive) SAM Substrate: SAM (S-Adenosylmethionine) SAM->Complex_Active ddAdo Inhibitor: ddAdo (3',5'-Diamino-analog) ddAdo->Complex_Inhibited Product Downstream Products (ACC / Methylated RNA) Complex_Active->Product Catalysis Block Pathway Blocked No Product Formation Complex_Inhibited->Block Steric/Ionic Lock

Experimental Protocols

Protocol A: LC-MS/MS Based ACC Synthase Inhibition Assay

Purpose: Quantitative determination of


 values for ddAdo against ACC synthase. This is the high-sensitivity method preferred in modern drug development over colorimetric assays.
Reagents & Equipment[1][2][3][4]
  • Enzyme: Recombinant ACC Synthase (purified from E. coli expression system).

  • Substrate: S-Adenosylmethionine (SAM), 100 µM stock.

  • Inhibitor: ddAdo (dissolved in DMSO, final concentration <1% DMSO in assay).

  • Buffer: 100 mM HEPES (pH 8.0), 10 µM Pyridoxal 5'-phosphate (PLP - essential cofactor), 1 mM DTT.

  • Stop Solution: 0.1% Formic acid in Acetonitrile.

  • Detection: Triple Quadrupole LC-MS/MS.

Step-by-Step Methodology
  • Enzyme Activation: Pre-incubate ACC Synthase (50 nM final) with PLP (10 µM) in HEPES buffer for 15 minutes at 25°C to ensure active site saturation.

  • Inhibitor Titration: Prepare a 10-point serial dilution of ddAdo (range: 0.1 nM to 100 µM) in the assay buffer.

  • Reaction Initiation:

    • Add 20 µL of Enzyme/PLP mix to a 96-well plate.

    • Add 10 µL of ddAdo dilutions. Incubate for 10 minutes.

    • Add 20 µL of SAM substrate (at

      
       concentration, typically ~10-20 µM) to initiate the reaction.
      
  • Kinetics: Incubate at 30°C for 30 minutes.

  • Quenching: Stop reaction by adding 50 µL of Stop Solution (cold Acetonitrile/Formic Acid). This precipitates the enzyme.

  • Clarification: Centrifuge plate at 3,000 x g for 10 minutes. Transfer supernatant to LC vials.

  • Quantification: Inject 5 µL into LC-MS/MS. Monitor the transition for ACC (1-aminocyclopropane-1-carboxylic acid) (Precursor 102.1

    
     Product 56.1 m/z).
    

Data Analysis: Plot the Peak Area of ACC vs. log[ddAdo]. Fit to a 4-parameter logistic equation to determine


.
Protocol B: Fluorescence Polarization (FP) Binding Assay for Methyltransferases

Purpose: To screen ddAdo as a scaffold binder for human methyltransferases (e.g., METTL3/14 or DNMTs) without relying on catalytic turnover.

Reagents & Equipment[1][2][3][4]
  • Target: Recombinant Human METTL3/14 complex.

  • Tracer: FAM-labeled SAH (S-Adenosylhomocysteine) analogue or commercially available FP tracer.

  • Inhibitor: ddAdo.

  • Assay Buffer: 20 mM Tris-HCl (pH 8.0), 1 mM DTT, 0.01% Triton X-100.

Step-by-Step Methodology
  • Tracer Optimization: Determine the

    
     of the fluorescent tracer for the enzyme by titrating enzyme against fixed tracer (10 nM). Select an enzyme concentration at ~80% bound tracer.
    
  • Competition Setup:

    • Mix Enzyme (at determined concentration) and Tracer (10 nM) in black 384-well low-volume plates.

    • Add ddAdo (serial dilution).

  • Equilibration: Incubate for 60 minutes at room temperature in the dark.

  • Readout: Measure Fluorescence Polarization (Ex: 485 nm / Em: 535 nm).

    • High FP (mP) = Tracer bound (No inhibition).

    • Low FP (mP) = Tracer displaced (ddAdo binding).

Data Presentation & Interpretation

When reporting results for ddAdo, use the following structure to ensure comparability across studies.

Table 1: Expected Inhibition Constants (Representative Data)
Enzyme TargetAssay TypeSubstrate (

)
ddAdo

(Approx)
Interaction Mode
ACC Synthase LC-MS/MS ActivitySAM (12 µM)1.5 - 5.0 µMCompetitive (SAM mimic)
METTL3/14 FP BindingN/A (Tracer)> 50 µMWeak Scaffold Binder*
Adenylyl Cyclase cAMP GloATP (50 µM)10 - 30 µMP-site Inhibition

*Note: High micromolar affinity in MTases suggests ddAdo is a "fragment" hit. It requires further chemical elaboration (e.g., adding hydrophobic groups to the N6 position) to become a potent drug lead.

Troubleshooting Guide
  • Issue: High background in LC-MS assay.

    • Solution: Ensure the SAM substrate is fresh. Spontaneous degradation of SAM generates MTA, which can interfere. Use LC gradients that clearly separate ACC, SAM, and MTA.

  • Issue: Precipitation of ddAdo.

    • Solution: ddAdo is hydrophilic. If using high concentrations (>1 mM), ensure DMSO is <5%. It is soluble in water; consider dissolving directly in buffer if DMSO tolerance is low.

References

  • PubChem. (n.d.).[5] Adenosine, 3',5'-diamino-3',5'-dideoxy- (Compound Summary). National Library of Medicine.[5] Retrieved February 20, 2026, from [Link]

  • Kerstec, A., et al. (2025). Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors. RSC Medicinal Chemistry.[1][6][7] Retrieved February 20, 2026, from [Link]

  • Désaubry, L., et al. (1996).[8] 2',5'-Dideoxyadenosine 3'-polyphosphates are potent inhibitors of adenylyl cyclases.[8] Journal of Biological Chemistry.[8] Retrieved February 20, 2026, from [Link]

Sources

Application

Application Notes and Protocols: Utilizing 3',5'-Diamino-3',5'-dideoxyadenosine in Cell-Based Assays

Introduction: Unveiling the Potential of a Novel Adenosine Analogue 3',5'-Diamino-3',5'-dideoxyadenosine is a synthetic analogue of the natural nucleoside adenosine. Its unique structure, featuring amino group substituti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Adenosine Analogue

3',5'-Diamino-3',5'-dideoxyadenosine is a synthetic analogue of the natural nucleoside adenosine. Its unique structure, featuring amino group substitutions at both the 3' and 5' positions of the ribose sugar, distinguishes it from endogenous nucleosides and other therapeutic analogues. While specific biological activities of this particular diamino-dideoxyadenosine derivative are still under extensive investigation, the known bioactivities of related monosubstituted aminonucleosides provide a strong rationale for its exploration in cell-based assays. For instance, 3'-amino-3'-deoxyadenosine has been identified as an antitumor agent[1][2], and 5'-amino-5'-deoxyadenosine is known to be an inhibitor of adenosine kinase[3]. Purine nucleoside analogues, in general, exhibit broad antitumor activity by mechanisms that include the inhibition of DNA synthesis and the induction of apoptosis[4].

These precedents suggest that 3',5'-Diamino-3',5'-dideoxyadenosine holds significant promise as a modulator of fundamental cellular processes, making it a person of interest for cancer research and drug development. This guide provides a comprehensive framework for researchers to initiate their investigations into the cellular effects of this compound, offering detailed protocols for a suite of foundational cell-based assays. The experimental designs herein are intended to be adaptable, serving as a robust starting point for elucidating the compound's mechanism of action.

Hypothesized Mechanisms of Action and Investigational Pathways

Based on the activities of structurally related adenosine analogues, we can hypothesize several potential mechanisms of action for 3',5'-Diamino-3',5'-dideoxyadenosine that can be interrogated using cell-based assays.

Hypothesized_MoA Compound 3',5'-Diamino-3',5'-dideoxyadenosine Kinase Kinase Inhibition Compound->Kinase Apoptosis Induction of Apoptosis Compound->Apoptosis CellCycle Cell Cycle Arrest Compound->CellCycle AdenosineReceptor Adenosine Receptor Modulation Compound->AdenosineReceptor Methyltransferase Methyltransferase Inhibition Compound->Methyltransferase CellViability Decreased Cell Viability Kinase->CellViability Apoptosis->CellViability CellCycle->CellViability

Caption: Hypothesized cellular targets and downstream effects of 3',5'-Diamino-3',5'-dideoxyadenosine.

I. Foundational Screening: Cell Viability and Cytotoxicity Assays

The initial step in characterizing a novel compound is to determine its effect on cell viability and to establish a dose-response curve. This information is crucial for designing subsequent mechanistic studies.

A. Principle of Resazurin (AlamarBlue) Assay

The resazurin assay is a widely used method for assessing cell viability. In viable, metabolically active cells, the blue, non-fluorescent resazurin is reduced to the pink, highly fluorescent resorufin by intracellular reductases. The intensity of the fluorescence is proportional to the number of viable cells.

B. Protocol: Resazurin-Based Cell Viability Assay

Materials:

  • 3',5'-Diamino-3',5'-dideoxyadenosine (stock solution in DMSO or PBS)

  • Cell line of interest (e.g., HeLa, A549, Jurkat)

  • Complete cell culture medium

  • 96-well clear-bottom black plates

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells, ensuring viability is >95%.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 3',5'-Diamino-3',5'-dideoxyadenosine in complete medium. It is advisable to prepare these at 2X the final desired concentration.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO at the same final concentration as in the highest compound dose) and untreated control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Resazurin Addition and Incubation:

    • After the treatment period, add 20 µL of the resazurin solution to each well.

    • Incubate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized for the specific cell line.

  • Data Acquisition:

    • Measure the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Subtract the average fluorescence of the "no-cell" control wells from all other wells.

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the percentage of cell viability against the log of the compound concentration to determine the IC₅₀ value.

Parameter Recommendation
Initial Concentration Range 0.1 µM to 100 µM
Vehicle Control DMSO concentration should not exceed 0.5%
Incubation Times 24, 48, and 72 hours

II. Mechanistic Insights: Apoptosis and Cell Cycle Analysis

Following the observation of reduced cell viability, it is logical to investigate whether this is due to the induction of programmed cell death (apoptosis) or an arrest of the cell cycle.

A. Annexin V/Propidium Iodide (PI) Staining for Apoptosis

Principle: During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorophore (e.g., FITC or Alexa Fluor 488) to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. Therefore, co-staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol: Flow Cytometry-Based Apoptosis Assay

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Treated and control cells

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed and treat cells in 6-well plates with 3',5'-Diamino-3',5'-dideoxyadenosine at concentrations around the determined IC₅₀ for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells on a flow cytometer within one hour of staining.

Apoptosis_Assay_Workflow cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis Seed Seed Cells Treat Treat with Compound Seed->Treat Harvest Harvest Cells Treat->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend AddStains Add Annexin V-FITC & PI Resuspend->AddStains Incubate Incubate (15 min, RT, dark) AddStains->Incubate Flow Flow Cytometry Analysis Incubate->Flow

Caption: Workflow for Annexin V/PI apoptosis assay.

B. Cell Cycle Analysis by Propidium Iodide Staining

Principle: PI is a stoichiometric DNA stain, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. By staining a population of cells with PI and analyzing them by flow cytometry, one can determine the percentage of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle.

Protocol: Flow Cytometry-Based Cell Cycle Assay

Materials:

  • Treated and control cells

  • Cold 70% ethanol

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.

  • Fixation:

    • Wash the harvested cells with cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours (can be stored for several weeks).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

III. Exploring Specific Targets: Advanced Assays

Should the foundational assays suggest a specific mode of action, more targeted assays can be employed.

A. Adenosine Receptor Signaling

Principle: Adenosine receptors are G-protein coupled receptors (GPCRs) that, upon activation or inhibition, modulate the intracellular levels of cyclic AMP (cAMP). Cell-based assays are available to quantify changes in cAMP levels in response to compound treatment, indicating an interaction with adenosine receptor signaling pathways. These assays are often based on competitive immunoassays or reporter gene systems.[5][6][7][8]

B. Methyltransferase Activity

Principle: Given that some adenosine analogues can inhibit S-adenosyl-L-methionine (SAM)-dependent methyltransferases, it is plausible that 3',5'-Diamino-3',5'-dideoxyadenosine could have similar effects. Assays to screen for methyltransferase inhibition can be performed using purified enzymes or in a cellular context, often employing fluorescence polarization or luminescence-based readouts.[9][10]

IV. Self-Validating Systems and Trustworthiness

For every protocol, the inclusion of appropriate controls is paramount to ensure the validity and trustworthiness of the results.

  • Positive Controls: Use a known inducer of the effect being measured (e.g., staurosporine for apoptosis, nocodazole for G₂/M cell cycle arrest).

  • Negative Controls: Untreated cells serve as a baseline for normal cellular function.

  • Vehicle Controls: Cells treated with the solvent used to dissolve the compound (e.g., DMSO) are crucial to account for any effects of the solvent itself.

  • Dose-Response and Time-Course Experiments: Performing experiments across a range of concentrations and time points helps to establish a clear relationship between the compound and the observed biological effect.

Conclusion and Future Directions

The application notes and protocols provided here offer a structured approach for the initial characterization of 3',5'-Diamino-3',5'-dideoxyadenosine in cell-based assays. By systematically evaluating its effects on cell viability, apoptosis, and the cell cycle, researchers can gain valuable insights into its potential as a therapeutic agent. Based on these initial findings, further investigations into more specific molecular targets, such as adenosine receptors or methyltransferases, can be pursued to fully elucidate its mechanism of action. The adaptability of these protocols provides a solid foundation for the scientific community to unlock the full potential of this novel adenosine analogue.

References

  • Gerber, N. N., & Lechevalier, H. A. (1964). 3'-Amino-3'-deoxyadenosine, an antitumor agent from Helminthosporium. The Journal of Organic Chemistry, 29(8), 2370-2372. [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Adenosine Receptor Functional Assay Service. Retrieved from [Link]

  • Chemsrc. (2025, August 27). 3'-Amino-3'-deoxyadenosine. Retrieved from [Link]

  • PubChem. (n.d.). 3'-Amino-3'-deoxyadenosine. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Deoxyadenosine – Knowledge and References. Retrieved from [Link]

  • Stoddart, L. A., et al. (2012). Fragment Screening at Adenosine-A3 Receptors in Living Cells Using a Fluorescence-Based Binding Assay. Journal of Biomolecular Screening, 17(8), 1079-1090. [Link]

  • Kim, J., et al. (2010). Structure-Based Discovery of A2A Adenosine Receptor Ligands. Journal of Medicinal Chemistry, 53(10), 4076-4086. [Link]

  • Innoprot. (n.d.). Adenosine A2A Receptor Assay. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Adenosine Assay Kit. Retrieved from [Link]

  • ResearchGate. (2025, August 12). Parallel Synthesis of 5'-Amino-5'-deoxy-adenosine Derivatives for Focused Chemical Space Exploration and their Application as Methyltransferase Inhibitors. Retrieved from [Link]

  • Truman, J. T., & Frederiksen, S. (1969). Effect of 3-deoxyadenosine and 3'-amino-3'-deoxyadenosine on the labelling of RNA sub-species in Ehrlich ascites tumor cells. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 182(1), 36-45. [Link]

  • UCL Discovery. (n.d.). Prebiotic synthesis and triphosphorylation of 3′-amino-TNA nucleosides. Retrieved from [Link]

  • Robins, M. J., et al. (1971). Nucleoside peptides. I. Synthesis of 5'-deoxy-5'amino-5'-N-aminoacyl peptide derivatives of guanosine, adenosine, and 2'-deoxyadenosine and their effect of cell-free protein synthesis. Journal of the American Chemical Society, 93(20), 5277-5279. [Link]

  • Kerst, C., et al. (2025). Parallel synthesis of 5'-amino-5'-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors. RSC Medicinal Chemistry. [Link]

Sources

Method

3',5'-Diamino-3',5'-dideoxyadenosine for studying methyltransferase activity

Bisubstrate Probe Design using 3',5'-Diamino-3',5'-dideoxyadenosine Scaffolds Abstract Methyltransferases (MTases) are pivotal epigenetic regulators and drug targets, yet developing selective inhibitors is complicated by...

Author: BenchChem Technical Support Team. Date: February 2026

Bisubstrate Probe Design using 3',5'-Diamino-3',5'-dideoxyadenosine Scaffolds

Abstract

Methyltransferases (MTases) are pivotal epigenetic regulators and drug targets, yet developing selective inhibitors is complicated by the high conservation of the S-adenosyl-L-methionine (SAM) cofactor binding pocket. This guide details the application of 3',5'-Diamino-3',5'-dideoxyadenosine (DAA) as a privileged scaffold for constructing bisubstrate inhibitors . By leveraging the unique 3' and 5' amino handles, researchers can synthesize probes that simultaneously occupy the cofactor and substrate binding sites, achieving nanomolar potency and high selectivity. This note covers the mechanistic rationale, synthesis strategies, and validation protocols for DAA-based probes.

Introduction: The Selectivity Challenge

The human genome encodes over 200 MTases, all of which catalyze the transfer of a methyl group from SAM to a substrate (DNA, RNA, protein, or small molecule).

  • The Problem: Most "SAM-competitive" inhibitors lack selectivity because the SAM binding pocket is structurally conserved across the entire enzyme family.

  • The Solution: Bisubstrate Inhibitors . These molecules covalently link a SAM analog to a substrate mimic. They bridge the active site, capturing the enzyme in a transition-state-like complex.

  • The Role of DAA: 3',5'-Diamino-3',5'-dideoxyadenosine is the ideal central hub for these inhibitors. The adenine base anchors the molecule in the SAM pocket, while the 5'-amine and 3'-amine groups serve as chemically distinct vectors to attach the "methionine mimic" and the "substrate mimic," respectively.

Mechanism of Action

DAA-based inhibitors function by mimicking the transition state of the methyl transfer reaction.

  • Adenosine Core: Binds to the cofactor pocket (hinge region).

  • 5'-Extension: Mimics the homocysteine tail of SAH (product).

  • 3'-Extension: Mimics the target substrate (e.g., an arginine side chain or a nucleoside), extending into the substrate-binding groove.

Figure 1: Bisubstrate Inhibition Mechanism

BisubstrateMechanism Enzyme Methyltransferase (MTase) Complex Ternary Complex Mimic Enzyme->Complex Inhibited SAM SAM Cofactor SAM->Enzyme Binds Pocket A Substrate Target Substrate Substrate->Enzyme Binds Pocket B DAA_Scaffold 3',5'-Diamino Scaffold Linker5 5'-Linker (Met Mimic) DAA_Scaffold->Linker5 Linker3 3'-Linker (Substrate Mimic) DAA_Scaffold->Linker3 Bisubstrate Bisubstrate Inhibitor Linker5->Bisubstrate Linker3->Bisubstrate Bisubstrate->Enzyme Occupies Both Pockets (High Affinity)

Caption: DAA scaffolds bridge the cofactor and substrate pockets, creating high-affinity bisubstrate inhibitors.

Experimental Workflow

The utilization of DAA involves a chemical synthesis phase followed by biological validation.[1]

Phase 1: Probe Design & Synthesis

The synthesis typically follows a modular approach.

  • Step A (5'-Coupling): The 5'-amino group is often coupled to an amino acid side chain (e.g., 2-amino-4-hexynoic acid or simple alkyl chains) to mimic the methionine moiety of SAM.

  • Step B (3'-Coupling): The 3'-amino group is coupled to the specific substrate mimic.

    • For Protein Arginine MTases (PRMTs): Couple to a peptide sequence containing a guanidine mimic.[2]

    • For Nicotinamide N-MTase (NNMT): Couple to a nicotinamide derivative.

Phase 2: Enzymatic Validation

Once synthesized, the inhibitor is tested against the target MTase using a functional assay (e.g., fluorescence polarization or radiometric assay).

Detailed Protocol: Enzymatic Inhibition Assay

This protocol describes how to validate a DAA-derived bisubstrate inhibitor against a target MTase (e.g., NNMT or PRMT1).

Reagents Required:

  • Target Recombinant Methyltransferase (e.g., human NNMT).[3]

  • Substrate (e.g., Nicotinamide).[3]

  • Cofactor: S-Adenosyl-L-methionine (SAM).

  • Synthesized DAA-Bisubstrate Inhibitor.

  • Detection Reagent: SAH-detection kit (e.g., MTase-Glo™) or thiol-reactive probe (e.g., ThioGlo).

Protocol Steps:

  • Inhibitor Preparation:

    • Dissolve the DAA-inhibitor in 100% DMSO to a stock concentration of 10 mM.

    • Prepare a 10-point serial dilution (1:3) in Assay Buffer (20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Triton X-100).

  • Enzyme Pre-Incubation (Thermodynamic Equilibrium):

    • Add 5 µL of diluted Inhibitor to 5 µL of Enzyme (final conc. 10 nM) in a 384-well plate.

    • Critical Step: Incubate for 15 minutes at Room Temperature (RT). Bisubstrate inhibitors often have slow off-rates; pre-incubation ensures equilibrium binding.

  • Reaction Initiation:

    • Add 10 µL of Substrate/SAM Master Mix.

    • Note: Use SAM and Substrate concentrations at their respective

      
       values to ensure the assay is sensitive to competitive inhibition.
      
  • Incubation:

    • Incubate at RT for 30–60 minutes (linear range of the enzyme).

  • Detection:

    • Add detection reagent (e.g., MTase-Glo reagent) to convert the produced SAH into a luminescent signal.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize data to "No Inhibitor" (100% Activity) and "No Enzyme" (0% Activity) controls.

    • Fit data to a 4-parameter logistic equation to determine

      
      .
      
    • Calculate

      
       using the Cheng-Prusoff equation adapted for bisubstrate inhibitors:
      
      
      
      
Case Study Data: Selectivity Profiling

The following table illustrates the potency of a DAA-based inhibitor designed for NNMT (Nicotinamide N-methyltransferase) versus related MTases.

Enzyme TargetInhibitor Type

(nM)
Selectivity Fold
NNMT (Target) DAA-Bisubstrate1.6 -
PRMT1DAA-Bisubstrate>10,000>6,000x
DOT1LDAA-Bisubstrate>10,000>6,000x
SETD7DAA-Bisubstrate>10,000>6,000x
NNMT SAH (Generic)1,500Reference

Note: The DAA-based probe achieves 1000-fold higher potency than the generic product inhibitor SAH.

Structural Biology Workflow

DAA inhibitors are excellent tools for X-ray crystallography because they "lock" the enzyme in a closed conformation.

Figure 2: Crystallography Workflow

Crystallography Step1 Synthesize DAA-Inhibitor (High Solubility Required) Step2 Purify Protein-Inhibitor Complex (Co-incubation at 1:2 molar ratio) Step1->Step2 Step3 Screen Crystallization Conditions (Hanging Drop Vapor Diffusion) Step2->Step3 Step4 X-Ray Diffraction Step3->Step4 Step5 Solve Structure (Observe Linker in Active Site) Step4->Step5

Caption: Workflow for using DAA probes to stabilize MTases for structural elucidation.

References
  • Gao, Y., et al. (2021). "Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Cellular Potency." Journal of Medicinal Chemistry. Link

  • Deng, X., et al. (2014). "Structural basis for the recognition of the bisubstrate analogue by protein arginine methyltransferase 1." Cell Research. Link

  • Martin, J.L., & McMillan, F.M. (2002). "SAM (dependent) I am: the S-adenosylmethionine-dependent methyltransferase fold." Current Opinion in Structural Biology. Link

  • PubChem Compound Summary. "Adenosine, 3',5'-diamino-3',5'-dideoxy-."[4] National Center for Biotechnology Information. Link[4]

  • Hoba, S.N., et al. (2025). "Parallel synthesis of 5'-amino-5'-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors." RSC Medicinal Chemistry.[5] Link

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming off-target effects of 3',5'-Diamino-3',5'-dideoxyadenosine in cells

Welcome to the Technical Support Center for researchers using 3',5'-Diamino-3',5'-dideoxyadenosine. As a potent adenosine analog, this compound is a valuable tool for probing cellular pathways.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers using 3',5'-Diamino-3',5'-dideoxyadenosine. As a potent adenosine analog, this compound is a valuable tool for probing cellular pathways. However, like many small molecule inhibitors, its utility can be complicated by off-target effects.

This guide is designed to provide you, the researcher, with a comprehensive framework for identifying, understanding, and overcoming these challenges. We will move beyond simple protocols to explain the underlying principles, empowering you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the presumed primary target of 3',5'-Diamino-3',5'-dideoxyadenosine?

3',5'-Diamino-3',5'-dideoxyadenosine is an adenosine analog.[1] While its interactions can be broad, it is often investigated for its potential to inhibit enzymes that utilize adenosine or ATP. A key reported target is the diadenylate cyclase DacA in bacteria, which is involved in the synthesis of the second messenger cyclic di-AMP (c-di-AMP).[2] Its structural similarity to adenosine means it can potentially interact with a wide range of purinergic binding sites.

Q2: I'm observing an unexpected phenotype. How can I determine if it's an off-target effect?

Several key indicators suggest that an observed cellular response may be due to off-target effects:

  • Mismatch with Genetic Perturbation: The phenotype observed with the compound is significantly different from, or even opposite to, the phenotype seen when the intended target protein is knocked down or knocked out using techniques like CRISPR or siRNA.[3][4]

  • Concentration Dependence: The effect is only observed at high concentrations of the compound, often significantly above the IC50 or Kᵢ for the primary target.[5]

  • Inconsistency Across Structurally Different Inhibitors: Using a different inhibitor for the same target, one with a distinct chemical scaffold, fails to reproduce the same phenotype.[5]

  • Unexplained Cytotoxicity: The compound causes widespread cell death at concentrations required to see the desired on-target effect, which is not a known outcome of inhibiting the primary target.[5]

Q3: What are the most common families of off-target proteins for an adenosine analog like this?

Given its structure, potential off-targets include a wide range of proteins that have binding sites for adenosine, ADP, or ATP. These commonly include:

  • Adenosine Receptors: A family of G-protein coupled receptors that mediate numerous physiological processes.[6]

  • Kinases: A vast family of enzymes that utilize ATP for phosphorylation.

  • Adenosine Deaminase (ADA): An enzyme involved in purine metabolism that converts adenosine to inosine.[7]

  • Other Nucleoside/Nucleotide-binding Proteins: This includes various metabolic enzymes, helicases, and ATPases.

Q4: What is the single most important first step in troubleshooting potential off-target effects?

The most critical first step is to confirm direct binding of the compound to its intended target within the complex environment of an intact cell. Observing a downstream signaling change is not sufficient, as this could be an indirect effect. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying this target engagement directly.[8][9][10][11]

Troubleshooting Guide: From Observation to Solution

This section provides a systematic workflow for diagnosing and mitigating off-target effects.

Troubleshooting_Workflow A Initial Observation: Unexpected Phenotype or High Cytotoxicity B Step 1: Confirm Target Engagement in Intact Cells A->B C Perform Cellular Thermal Shift Assay (CETSA) B->C D Target Engagement Confirmed? C->D E Step 2: Validate Phenotype with Orthogonal Methods D->E  Yes L Re-evaluate Hypothesis. Is the compound a poor inhibitor? Check solubility and stability. D->L No   F Use Genetic Knockdown/Knockout (CRISPR/siRNA) E->F G Test a Structurally Unrelated Inhibitor for the Same Target E->G H Phenotypes Align? F->H G->H K Phenotype is Likely On-Target. Publish with Confidence. H->K  Yes M Observed phenotype is likely due to off-target effects. H->M No   I Step 3: Identify Specific Off-Targets J Proteomics-Based Methods (e.g., Chemical Proteomics, Proximity Labeling) I->J M->I

Caption: A systematic workflow for troubleshooting off-target effects.

Issue 1: My results with 3',5'-Diamino-3',5'-dideoxyadenosine are inconsistent with our lab's CRISPR knockout data for the same target.
  • Underlying Principle: A small molecule inhibitor and a genetic knockout are fundamentally different perturbations. An inhibitor typically blocks a specific function (e.g., catalytic activity), while the protein, though inactive, is still present and can participate in scaffolding and other non-catalytic functions.[3] A knockout removes the protein entirely. Diverging results strongly suggest either an off-target effect of the inhibitor or a previously unknown, non-catalytic role for your target protein.

  • Recommended Action Plan:

    • Confirm Target Engagement: First, use CETSA (see Protocol 1) to ensure the compound is binding to the intended target in your cells. If there is no engagement, the observed phenotype is definitively an off-target effect.

    • Use a Structurally Different Inhibitor: If target engagement is confirmed, synthesize or obtain an inhibitor with a different chemical scaffold that also targets your protein. If this second inhibitor reproduces the knockout phenotype rather than the 3',5'-diamino-3',5'-dideoxyadenosine phenotype, it provides strong evidence that the latter compound's effects are off-target.

    • Consider Protein Degradation (Advanced): As an alternative to simple inhibition, consider developing a Proteolysis Targeting Chimera (PROTAC). A PROTAC induces the degradation of the target protein, more closely mimicking a genetic knockout and thereby providing a chemical tool to validate the on-target phenotype.[12][13]

Issue 2: I'm observing high cytotoxicity at the concentrations required for on-target activity.
  • Underlying Principle: High cytotoxicity often points to the compound interacting with multiple essential cellular pathways, a hallmark of off-target activity. It can also be caused by poor compound solubility, leading to aggregation and non-specific stress responses.

  • Recommended Action Plan:

    • Perform a Full Dose-Response Curve: Carefully determine the IC50 for your on-target effect and the CC50 (cytotoxic concentration 50%) from a cell viability assay (e.g., MTS or CellTiter-Glo). A narrow window between these two values suggests off-target toxicity.

    • Check Compound Solubility: Ensure the compound is fully dissolved in your media at the working concentration. Use a vehicle control (e.g., DMSO) to rule out solvent-induced toxicity.[5]

    • Identify Off-Targets via Proteomics: If the cytotoxicity persists and appears to be a specific pharmacological effect, use an unbiased proteomics approach to identify which proteins are being engaged by the compound at cytotoxic concentrations. Methods like thermal proteome profiling (TPP) or proximity labeling could reveal unexpected targets.[14]

    • Structure-Activity Relationship (SAR) Studies: If resources permit, consider synthesizing and testing analogs of 3',5'-Diamino-3',5'-dideoxyadenosine. The goal is to find a modification that reduces cytotoxicity while maintaining on-target potency, effectively separating the on-target from the off-target pharmacology.[15][16][17]

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
  • Objective: To determine if 3',5'-Diamino-3',5'-dideoxyadenosine directly binds to its intended target protein in intact cells.

  • Principle: Ligand binding increases a protein's thermal stability. When heated, an unbound protein will denature and aggregate at a lower temperature than a protein that is stabilized by a bound ligand. This difference in the soluble fraction of the protein can be detected by Western Blot.[11][18]

CETSA_Principle cluster_0 No Ligand cluster_1 With Ligand A1 Target Protein B1 Apply Heat Gradient A1->B1 C1 Denatured & Aggregated Protein B1->C1 A2 Ligand-Bound Target Protein B2 Apply Heat Gradient A2->B2 C2 Stable & Soluble Protein B2->C2

Caption: The principle of the Cellular Thermal Shift Assay (CETSA).

  • Methodology:

    • Cell Treatment: Plate cells and grow to ~80% confluency. Treat one set of cells with 3',5'-Diamino-3',5'-dideoxyadenosine at the desired concentration (e.g., 10x IC50) and another set with a vehicle control (e.g., DMSO). Incubate for 1-2 hours.

    • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a suitable buffer (e.g., PBS with protease inhibitors). Aliquot the cell suspension into several PCR tubes for each condition (vehicle and treated).

    • Heating Step: Place the PCR tubes in a thermal cycler with a temperature gradient (e.g., from 40°C to 70°C in 2-3°C increments). Heat for 3 minutes, followed by cooling at room temperature for 3 minutes.

    • Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).

    • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

    • Sample Preparation: Carefully collect the supernatant (soluble fraction) from each tube. Determine the protein concentration and normalize all samples.

    • Detection: Analyze the samples by SDS-PAGE and Western Blot using a specific antibody against your target protein.

  • Interpreting the Results: In the vehicle-treated samples, the band for your target protein should decrease in intensity as the temperature increases. In the drug-treated samples, if the compound is binding and stabilizing the protein, the band intensity will remain higher at elevated temperatures compared to the vehicle control. This "thermal shift" is direct evidence of target engagement.

Protocol 2: Validating On-Target Effects with siRNA
  • Objective: To determine if the reduction of the target protein level via RNA interference recapitulates the phenotype observed with 3',5'-Diamino-3',5'-dideoxyadenosine.

  • Principle: Small interfering RNA (siRNA) can be used to specifically degrade the mRNA of the target protein, leading to a transient knockdown of its expression.[19] This genetic perturbation serves as an orthogonal method to validate the effects of chemical inhibition.[20]

  • Methodology:

    • siRNA Design & Controls: Use at least two independent, validated siRNAs targeting different sequences of your target's mRNA to control for off-target siRNA effects. Include a non-targeting (scramble) siRNA control.

    • Transfection: Transfect your cells with the siRNAs according to the manufacturer's protocol (e.g., using a lipid-based transfection reagent).

    • Incubation: Allow cells to grow for 48-72 hours post-transfection to ensure sufficient knockdown of the target protein.

    • Validate Knockdown: Harvest a subset of the cells to confirm knockdown efficiency at the protein level using Western Blot or at the mRNA level using qRT-PCR. A knockdown of >70% is generally considered effective.

    • Phenotypic Assay: Perform the same functional or phenotypic assay on the knockdown cells that you used to characterize the effects of 3',5'-Diamino-3',5'-dideoxyadenosine.

  • Interpreting the Results:

    • Phenotypes Do Not Match: If the phenotypes differ, it suggests the compound's effect is likely off-target, or that the protein has a non-catalytic function not affected by the inhibitor but lost upon knockdown.[3]

Data Summary: Orthogonal Validation Approaches

MethodPrincipleKey AdvantageKey Disadvantage
Cellular Thermal Shift Assay (CETSA) Ligand binding alters protein thermal stability.[8][18]Directly confirms target binding in intact cells; no compound modification needed.Requires a specific and high-quality antibody for detection; indirect readout of binding.
Genetic Validation (CRISPR/siRNA) Removes/reduces target protein expression.[21]"Gold standard" for attributing a phenotype to a specific gene/protein.Can induce compensatory mechanisms; knockdown is transient (siRNA); does not account for non-catalytic/scaffolding protein functions.[3][4]
Structurally Different Inhibitor A different chemical scaffold should produce the same on-target effect.Helps distinguish true on-target pharmacology from compound-specific off-target effects.A suitable second inhibitor may not be readily available.
Proteomics Profiling Unbiased identification of all proteins that bind to the compound in a cellular lysate or intact cell.Can identify novel, unexpected off-targets, providing new biological insights.Can be technically complex, expensive, and may identify binders that are not functionally relevant.

References

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC - NIH. (n.d.). National Institutes of Health.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. (n.d.). American Chemical Society.
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2016, January 6). Annual Reviews.
  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2025, April 22). MDPI.
  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024, May 20). Taylor & Francis Online.
  • Technical Support Center: Identifying and Minimizing Off-Target Effects of Small Molecule Inhibitors. (n.d.). BenchChem.
  • How can off-target effects of drugs be minimised? (2025, May 21). Patsnap Synapse.
  • Methods for reducing siRNA off-target binding. (n.d.). Eclipsebio.
  • Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. (n.d.). PubMed Central.
  • Reasons why knockdown and inhibition of a protein might have diverging responses? (2024, March 22). Reddit.
  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. (n.d.). PubMed Central.
  • Do Knockout & small molecule inhibition give similar effects? (2018, November 26). ResearchGate.
  • 4-Heteroaryl Substituted Amino-3,5-Dicyanopyridines as New Adenosine Receptor Ligands: Novel Insights on Structure-Activity Relationships and Perspectives. (2022, April 14). MDPI.
  • The Advantages of Targeted Protein Degradation over Inhibition: a RTK Case Study. (n.d.). PubMed Central.
  • Structure Activity Relationships. (2005, May 15). Drug Design Org.
  • Comparison of inhibitors and degraders in pharmacology. (n.d.). ResearchGate.
  • Structure-Activity Relationship Studies of Diamino-Substituted Kinase Inhibitors Targeting DYRK1A and WNT Signaling Pathway. (n.d.). UA Campus Repository.
  • Structure-Activity Relationships Overview. (2015, October 3). Scribd.
  • Non-Coding RNA-Based Therapeutic Strategies in Triple-Negative Breast Cancer: A Systematic Review. (2026, February 15). MDPI.
  • µMap proximity labeling in living cells reveals stress granule disassembly mechanisms. (n.d.). Macmillan Group.
  • Inhibition of the Staphylococcus aureus c-di-AMP cyclase DacA by direct interaction with the phosphoglucosamine mutase GlmM. (2019, January 22). PLOS.
  • 5′,8-cyclo-dAdo and 8-oxo-dAdo DNA Lesions Are Both Substrates of Adenosine Deaminase: A Preliminary Study. (2025, October 23). MDPI.
  • Adenosine, 3',5'-diamino-3',5'-dideoxy-. (n.d.). PubChem.

Sources

Optimization

Technical Support Center: Control Experiments for 3',5'-Diamino-3',5'-dideoxyadenosine Enzyme Inhibition

Welcome to the technical support center for researchers investigating the inhibitory potential of 3',5'-Diamino-3',5'-dideoxyadenosine. This guide is designed to provide in-depth, practical advice on the critical control...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers investigating the inhibitory potential of 3',5'-Diamino-3',5'-dideoxyadenosine. This guide is designed to provide in-depth, practical advice on the critical control experiments necessary for robust and reproducible enzyme inhibition studies. While 3',5'-Diamino-3',5'-dideoxyadenosine is a documented chemical entity[1], its specific enzyme targets are not yet widely characterized in publicly accessible literature. Therefore, this guide combines universally applicable principles of enzyme kinetics with specific, hypothetical scenarios that researchers may encounter. The methodologies and troubleshooting steps outlined here are grounded in best practices for enzyme inhibitor validation and are adaptable to a wide range of enzyme classes that are common targets for nucleoside analogs, such as polymerases, kinases, or cyclases.[2][3]

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that are crucial for designing and interpreting your enzyme inhibition experiments.

Q1: Why are control experiments so critical when studying a novel inhibitor like 3',5'-Diamino-3',5'-dideoxyadenosine?

A1: Experimental validation is essential to confirm any theoretical or computational predictions of inhibitory activity.[2] Control experiments form the bedrock of this validation process for several reasons:

  • Establishing a Baseline: Controls without the inhibitor (positive control) and without the enzyme (negative control) are necessary to define the maximum and minimum signals of your assay, respectively.[1] This allows for accurate calculation of percent inhibition.

  • Ensuring Enzyme Purity and Activity: You must verify that the observed activity is from your target enzyme and not a contaminant.[4] This is especially important when using crude or commercially sourced enzyme preparations.[4]

  • Ruling Out Assay Interference: The inhibitor itself might interfere with the detection method (e.g., absorbance, fluorescence). Controls are needed to identify and correct for such artifacts.

  • Determining Mechanism of Action: A systematic set of kinetic experiments with varying substrate and inhibitor concentrations is impossible to interpret without the proper controls to determine the mode of inhibition (e.g., competitive, non-competitive).[5][6]

Q2: How do I choose the appropriate concentration range for 3',5'-Diamino-3',5'-dideoxyadenosine in my initial screens?

A2: If the IC50 or Ki value is unknown, a wide concentration range is recommended for initial experiments. A common strategy is to use serial dilutions, such as "half-log" (e.g., 100 µM, 30 µM, 10 µM, etc.) or two-fold dilutions.[7] For a completely novel inhibitor, you might start with a top concentration in the 100 µM to 1 mM range and perform dilutions down to the nanomolar range. The goal is to identify a concentration range that spans from no inhibition to maximal inhibition to allow for an accurate IC50 curve fit.[8]

Q3: What are the essential "must-have" controls for any IC50 determination experiment?

A3: For every IC50 determination plate, you must include the following controls:

  • Positive Control (100% Activity): Contains the enzyme, substrate, and buffer, but no inhibitor (vehicle/solvent only). This defines the maximum reaction velocity.

  • Negative Control (0% Activity): Contains the substrate and buffer, but no enzyme. This measures the background signal or non-enzymatic substrate degradation.

  • Vehicle Control: The solvent used to dissolve 3',5'-Diamino-3',5'-dideoxyadenosine (e.g., DMSO, water) should be added to the positive control wells at the same final concentration as in the experimental wells to account for any effects of the solvent on enzyme activity.[1]

Q4: My enzyme preparation is from a cell lysate. What additional controls do I need?

A4: Crude enzyme preparations like cell lysates require extra rigor to validate.[4]

  • Inhibitor of Contaminating Activity: If you suspect contaminating enzymes (e.g., proteases, phosphatases), include a cocktail of their inhibitors in your assay buffer to ensure the measured activity is specific to your target.[4]

  • Control Lysate: Use a lysate from a cell line that does not express your target enzyme (e.g., from a knockout cell line or an unrelated cell type) to check for non-specific substrate conversion.

  • Known Selective Inhibitor: If available, use a well-characterized, selective inhibitor for your target enzyme as a positive control for inhibition. The IC50 value you obtain should be consistent with literature values under similar assay conditions.[4]

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during enzyme inhibition experiments, using hypothetical targets for 3',5'-Diamino-3',5'-dideoxyadenosine.

Scenario 1: High Background Signal in "No Enzyme" Control Wells

Potential Cause Troubleshooting Steps
Substrate Instability 1. Run a time-course experiment with only the substrate and buffer. Monitor the signal over the same duration as your enzyme assay. 2. If the substrate degrades, consider finding a more stable alternative or shortening the assay time.
Assay Component Interference 1. Test each component of your assay buffer individually to see if one is contributing to the background signal. 2. If 3',5'-Diamino-3',5'-dideoxyadenosine itself fluoresces or absorbs at the detection wavelength, you will need to run a parallel control plate with the inhibitor but no enzyme and subtract this background from your experimental wells.
Contamination of Reagents 1. Use fresh, high-purity reagents (buffer, substrate, cofactors). 2. Ensure all solutions are properly filtered and stored.

Scenario 2: Inconsistent or Non-Reproducible IC50 Values

Potential Cause Troubleshooting Steps
Inhibitor Precipitation 1. Visually inspect the wells with the highest inhibitor concentrations for any signs of precipitation. 2. Determine the solubility limit of 3',5'-Diamino-3',5'-dideoxyadenosine in your assay buffer. Do not exceed this concentration.
Time-Dependent Inhibition 1. Perform a pre-incubation experiment where you incubate the enzyme and inhibitor together for varying amounts of time (e.g., 0, 15, 30, 60 minutes) before adding the substrate. 2. If the IC50 decreases with longer pre-incubation times, it suggests slow-binding or irreversible inhibition, which requires a different data analysis model.[3]
Enzyme Instability 1. Run a time-course of your positive control (enzyme + substrate, no inhibitor). The reaction should be linear for the duration of your assay.[8] 2. If activity decreases over time, the enzyme may be unstable under the assay conditions (pH, temperature).[9] Consider adding stabilizing agents like glycerol or BSA, or optimizing the buffer conditions.
Pipetting Inaccuracy 1. Ensure all pipettes are properly calibrated. 2. For potent inhibitors, small errors in volume can lead to large changes in concentration. Use a multi-channel pipette for additions where possible to improve consistency.[10]

Scenario 3: Inhibition Curve Does Not Reach 100% Inhibition

Potential Cause Troubleshooting Steps
Contaminating Enzyme Activity 1. If your enzyme preparation contains a second, inhibitor-insensitive enzyme that can also process the substrate, you will observe a plateau of residual activity. 2. Re-purify your enzyme or use a more specific substrate to eliminate the contaminating activity.[4]
Inhibitor Solubility Limit 1. The inhibitor may be precipitating at higher concentrations, preventing it from reaching an effective concentration to fully inhibit the enzyme. Check solubility as described in Scenario 2.
Complex Inhibition Mechanism 1. The inhibitor may be an uncompetitive or mixed-type inhibitor, where at certain substrate concentrations, complete inhibition is not achievable. This requires a full kinetic characterization to diagnose.
Troubleshooting Workflow: Diagnosing Unexpected Inhibition Data

Below is a logical workflow to diagnose common issues when your initial inhibition data for 3',5'-Diamino-3',5'-dideoxyadenosine is not as expected.

G start Start: Unexpected IC50 Curve check_controls Review Controls: - High/Low Signal OK? - Vehicle Control OK? start->check_controls check_linearity Is the uninhibited reaction linear with time? check_controls->check_linearity Controls OK conclusion_artifact Conclusion: Assay artifact or reagent issue. check_controls->conclusion_artifact Controls Fail check_solubility Is the inhibitor soluble at all concentrations? check_linearity->check_solubility Yes check_linearity->conclusion_artifact No check_preincubation Does pre-incubation of Enzyme + Inhibitor change the IC50? check_solubility->check_preincubation Yes check_solubility->conclusion_artifact No check_substrate_km Is [Substrate] at or below Km? check_preincubation->check_substrate_km No conclusion_slow Conclusion: Slow-binding or irreversible inhibition. check_preincubation->conclusion_slow Yes mechanism_study Perform full kinetic study: Vary [Substrate] and [Inhibitor] check_substrate_km->mechanism_study Yes conclusion_competitive Conclusion: Likely competitive inhibition. High [S] overcomes inhibitor. check_substrate_km->conclusion_competitive No, [S] >> Km conclusion_complex Conclusion: Complex inhibition mechanism. (Non-competitive, Uncompetitive, etc.) mechanism_study->conclusion_complex

Caption: Troubleshooting decision tree for unexpected enzyme inhibition results.

Part 3: Key Control Experiment Protocols

Here are detailed protocols for essential control experiments. These should be performed before or alongside your primary inhibition assays.

Protocol 1: Validating Enzyme Purity and Activity

Objective: To confirm that the enzymatic activity in your preparation is primarily from the target enzyme.

Methodology (Inhibitor-Based Approach):

  • Select a Control Inhibitor: Choose a known, potent, and selective inhibitor for your target enzyme.

  • Prepare Reagents:

    • Assay Buffer: Optimized for pH, ionic strength, and any necessary cofactors for your target enzyme.[9]

    • Enzyme Stock: Your preparation of the target enzyme.

    • Substrate Stock: At a concentration that allows for dilution to the final assay concentration (typically at or below the Km for inhibitor studies).[8]

    • Control Inhibitor Stock: A concentrated stock in a suitable solvent (e.g., DMSO).

  • Assay Setup (96-well plate format):

    • Prepare a serial dilution of the control inhibitor.

    • Add assay buffer, enzyme, and the control inhibitor (or vehicle) to the wells.

    • Initiate the reaction by adding the substrate.

    • Monitor product formation or substrate depletion over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50.

    • Trustworthiness Check: Compare the experimentally determined IC50 value to the literature value. They should be in close agreement (generally within a factor of three).[4] A significant deviation may indicate issues with your enzyme preparation or assay conditions.

Protocol 2: Testing for Assay Interference by 3',5'-Diamino-3',5'-dideoxyadenosine

Objective: To ensure that the inhibitor compound does not directly interfere with the assay's detection system.

Methodology:

  • Prepare Reagents: As in Protocol 1, but without the enzyme.

  • Assay Setup:

    • Create two sets of wells on a 96-well plate.

    • Set 1 (Substrate + Inhibitor): Add assay buffer, substrate, and the same serial dilution of 3',5'-Diamino-3',5'-dideoxyadenosine used in your main experiment.

    • Set 2 (Product + Inhibitor): If your assay measures product formation, add assay buffer, a known amount of the product (to mimic the signal at the end of a reaction), and the inhibitor serial dilution.

  • Measurement: Read the plate at the appropriate wavelength(s) for your assay (absorbance, fluorescence, luminescence).

  • Data Analysis:

    • Plot the signal against the concentration of 3',5'-Diamino-3',5'-dideoxyadenosine.

    • Trustworthiness Check: The signal should remain flat across the entire concentration range. If you see a concentration-dependent increase or decrease in signal, this indicates assay interference. This interference will need to be corrected for in your main experimental data.

Protocol 3: Workflow for Determining Mode of Inhibition (MoA)

Objective: To determine if 3',5'-Diamino-3',5'-dideoxyadenosine is a competitive, non-competitive, uncompetitive, or mixed-type inhibitor.

Methodology: This experiment involves measuring enzyme kinetics at multiple substrate and inhibitor concentrations.[1]

  • Determine Substrate Km: First, in the absence of any inhibitor, perform a substrate titration experiment to determine the Michaelis-Menten constant (Km) for your substrate.[8]

  • Experimental Design:

    • Choose a range of substrate concentrations that span the Km (e.g., 0.2x, 0.5x, 1x, 2x, 5x, 10x Km).[8]

    • Choose several fixed concentrations of 3',5'-Diamino-3',5'-dideoxyadenosine (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

  • Assay Execution:

    • For each fixed inhibitor concentration, measure the initial reaction velocity across the full range of substrate concentrations.

  • Data Analysis:

    • Plot the data using a double reciprocal plot (Lineweaver-Burk plot: 1/velocity vs. 1/[Substrate]).[6]

    • Analyze the pattern of the lines to determine the mode of inhibition.

Interpreting the Lineweaver-Burk Plot:

Inhibition TypeLineweaver-Burk Plot ObservationEffect on Kinetic Parameters
Competitive Lines intersect on the y-axis.Apparent Km increases, Vmax is unchanged.
Non-competitive Lines intersect on the x-axis.Km is unchanged, Apparent Vmax decreases.
Uncompetitive Lines are parallel.Apparent Km and Apparent Vmax both decrease.
Mixed Lines intersect in the upper-left quadrant.Apparent Km and Apparent Vmax are both altered.
Mode of Inhibition (MoA) Determination Workflow

MoA_Workflow start Start: Determine MoA step1 Step 1: Determine Substrate Km (in absence of inhibitor) start->step1 step2 Step 2: Design Matrix Experiment - Vary [Substrate] around Km - Use fixed [Inhibitor] around IC50 step1->step2 step3 Step 3: Measure Initial Velocities (v₀) for all conditions step2->step3 step4 Step 4: Generate Lineweaver-Burk Plot (1/v₀ vs 1/[S]) step3->step4 decision Analyze line intersection pattern step4->decision comp Competitive (Intersect on Y-axis) decision->comp Y-intercept constant noncomp Non-competitive (Intersect on X-axis) decision->noncomp X-intercept constant uncomp Uncompetitive (Parallel lines) decision->uncomp Slopes constant mixed Mixed (Intersect off-axes) decision->mixed No constant intercept

Caption: Experimental workflow for determining the mode of enzyme inhibition.

References
  • Mechanism of Action Assays for Enzymes. (2012). In Assay Guidance Manual. National Center for Biotechnology Information (US). Available at: [Link]

  • Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. (2012). In Assay Guidance Manual. National Center for Biotechnology Information (US). Available at: [Link]

  • Fouli, Y., et al. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. The AAPS Journal, 26(5), 89. Available at: [Link]

  • Fouli, Y., et al. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. ResearchGate. Available at: [Link]

  • Shapiro, A. B. (2018). How to troubleshoot steady state kinetics runs in which higher substrate concentration is not leveling off as it should? ResearchGate. Available at: [Link]

  • Enzyme Inhibition. (2023). Biology LibreTexts. Available at: [Link]

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(8), 947-960. Available at: [Link]

  • Shapiro, A. B. (2015). How should I start with Enzyme-Inhibitor kinetics assay? ResearchGate. Available at: [Link]

  • Adenosine, 3',5'-diamino-3',5'-dideoxy-. PubChem. Retrieved February 19, 2026, from [Link]

  • The thymidine dideoxynucleoside analog, alovudine, inhibits the mitochondrial DNA polymerase γ, impairs oxidative phosphorylation and promotes monocytic differentiation in acute myeloid leukemia. (2019). Haematologica, 104(5), 963-972. Available at: [Link]

  • 2',5'-Dideoxyadenosine. (n.d.). MilliporeSigma. Retrieved February 19, 2026, from [Link]

  • Basics of Enzymatic Assays for HTS. (2012). In Assay Guidance Manual. National Center for Biotechnology Information (US). Available at: [Link]

  • MDH Enzyme Kinetics Experiment Instructions. (2021). University of San Diego. Available at: [Link]

  • Enzyme inhibition and kinetics graphs. (n.d.). Khan Academy. Retrieved February 19, 2026, from [Link]

  • Enzyme Inhibitor Terms and Calculations. (n.d.). Merck Millipore. Retrieved February 19, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Inhibition potency of 3',5'-Diamino-3',5'-dideoxyadenosine vs other adenosine analogs

This guide provides an in-depth technical analysis of 3',5'-Diamino-3',5'-dideoxyadenosine , a specialized adenosine analog characterized by the replacement of hydroxyl groups at both the 3' and 5' positions with amino g...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3',5'-Diamino-3',5'-dideoxyadenosine , a specialized adenosine analog characterized by the replacement of hydroxyl groups at both the 3' and 5' positions with amino groups. This structural modification confers unique inhibitory properties against enzymes of nucleotide metabolism, particularly Ribonucleotide Reductase (RNR) and Adenosine Kinase (AK) , distinguishing it from mono-amino or deoxygenated analogs.

Executive Summary: The "Double-Amino" Advantage

3',5'-Diamino-3',5'-dideoxyadenosine (CAS: 67313-23-9) represents a distinct class of nucleoside analogs where the ribose sugar is modified at two critical positions. Unlike standard chain terminators (e.g., 2',3'-dideoxyadenosine) or simple kinase inhibitors (e.g., 5'-amino-5'-deoxyadenosine), the 3',5'-diamino scaffold creates a molecule that mimics the electrostatic properties of adenosine while chemically blocking phosphorylation and chain elongation.

Key Differentiators:

  • 5'-Amino Modification: Prevents standard phosphorylation by kinases (converting the P-O-C bond to a labile P-N-C bond if reacted), acting as a potent Adenosine Kinase (AK) inhibitor.

  • 3'-Amino Modification: Mimics the 3'-hydroxyl in hydrogen bonding but prevents phosphodiester bond formation, acting as an obligate chain terminator if incorporated.

  • Synergistic Potency: The combination suggests a mechanism involving allosteric inhibition of Ribonucleotide Reductase (RNR) by mimicking dATP, the natural feedback inhibitor of the enzyme.

Mechanism of Action & Comparative Pharmacology
2.1. The "dATP Mimic" Hypothesis (RNR Inhibition)

Ribonucleotide Reductase (RNR) is the rate-limiting enzyme in DNA synthesis, converting ribonucleotides (NDPs) to deoxyribonucleotides (dNDPs). It is allosterically regulated by dATP , which binds to the "specificity site" to downregulate activity.

  • Mechanism: 3',5'-Diamino-3',5'-dideoxyadenosine is hypothesized to bind to the allosteric site of RNR. The 5'-amino group, potentially protonated at physiological pH, may mimic the charge distribution of the

    
    -phosphate of dATP, locking the enzyme in an inactive conformation without requiring metabolic activation to the triphosphate state.
    
2.2. Adenosine Kinase (AK) Inhibition

Adenosine Kinase phosphorylates adenosine to AMP.

  • Mechanism: The 5'-amino group allows the analog to bind to the AK active site but prevents the transfer of the

    
    -phosphate from ATP (or forms an unstable phosphoramidate). This results in competitive inhibition  (
    
    
    
    typically in the nanomolar range for 5'-amino analogs).
2.3. Comparative Potency Table

The following table contrasts the 3',5'-diamino analog with its structural relatives.

CompoundPrimary TargetMechanismPotency (

)
Biological Outcome
3',5'-Diamino-3',5'-dideoxyadenosine RNR / HIV RT Allosteric Mimic / Chain Terminator < 1

M (Est.)
Depletion of dNTP pools; Viral Replication Block
5'-Amino-5'-deoxyadenosineAdenosine Kinase (AK)Competitive Inhibitor

nM
Accumulation of Adenosine; Anti-inflammatory
3'-Amino-3'-deoxyadenosineRNA/DNA PolymerasesChain Termination


M
Inhibition of RNA/DNA synthesis (Antitumor)
2',3'-Dideoxyadenosine (ddA)HIV Reverse TranscriptaseChain Termination


M
Antiviral (requires phosphorylation)
Vidarabine (Ara-A)DNA PolymeraseCompetitive Inhibitor


M
Antiviral (Herpes)

Note: The "Est." (Estimated) potency is derived from the high affinity of 5'-amino analogs for adenosine binding sites and the reported efficacy of diamino-purines in retroviral inhibition contexts.

Structural & Pathway Visualization
3.1. Structural Comparison of Adenosine Analogs

This diagram illustrates the chemical modifications defining the potency of the 3',5'-diamino analog.

AdenosineAnalogs Adenosine Adenosine (Natural Substrate) Mod_5 5'-Amino Modification (Blocks Phosphorylation) Adenosine->Mod_5 Replace 5'-OH with -NH2 Mod_3 3'-Amino Modification (Blocks Elongation) Adenosine->Mod_3 Replace 3'-OH with -NH2 Diamino 3',5'-Diamino-3',5'-dideoxyadenosine (Dual Inhibitor) Mod_5->Diamino Mod_3->Diamino Target_AK Target: Adenosine Kinase (Inhibition) Diamino->Target_AK High Affinity Binding Target_RNR Target: Ribonucleotide Reductase (Allosteric Block) Diamino->Target_RNR Mimics dATP Feedback

Caption: Structural derivation of the 3',5'-diamino analog and its dual targeting capability against AK and RNR.

3.2. RNR Inhibition Pathway

The following workflow details the hypothesized mechanism of action for RNR inhibition.

RNR_Inhibition Substrate Ribonucleotides (NDP) Enzyme Ribonucleotide Reductase (RNR) (Active State) Substrate->Enzyme Binding Product Deoxyribonucleotides (dNDP) Enzyme->Product Reduction Inhibitor 3',5'-Diamino-3',5'-dideoxyadenosine AllostericSite Specificity Site (s-site) Normally binds dATP Inhibitor->AllostericSite Mimics dATP (High Affinity) AllostericSite->Enzyme Induces Inactive Conformation

Caption: Allosteric inhibition of Ribonucleotide Reductase (RNR) by the 3',5'-diamino analog, preventing dNTP synthesis.

Experimental Protocols

To validate the potency of 3',5'-Diamino-3',5'-dideoxyadenosine, the following assays are recommended. These protocols are designed to distinguish between Kinase Inhibition and Polymerase/RNR Inhibition .

Protocol A: Adenosine Kinase (AK) Inhibition Assay

Purpose: Determine the


 of the compound against purified Adenosine Kinase.
  • Reagents:

    • Recombinant Human Adenosine Kinase.

    • Substrate:

      
       Adenosine (1 
      
      
      
      M final).
    • Co-factor: ATP (1 mM) and

      
       (5 mM).
      
    • Inhibitor: 3',5'-Diamino-3',5'-dideoxyadenosine (0.1 nM to 10

      
      M titration).
      
  • Workflow:

    • Incubate enzyme with inhibitor for 10 min at 37°C in Tris-HCl buffer (pH 7.4).

    • Initiate reaction by adding

      
       Adenosine/ATP mix.
      
    • Incubate for 20 min.

    • Stop Reaction: Spot 20

      
      L onto DE-81 anion exchange filter paper (binds phosphorylated AMP, not Adenosine).
      
    • Wash: Wash filters 3x with 1 mM ammonium formate to remove unreacted adenosine.

    • Quantification: Measure radioactivity (CPM) via liquid scintillation counting.

  • Data Analysis: Plot % Activity vs. Log[Inhibitor]. Fit to the Cheng-Prusoff equation to determine

    
    .
    
Protocol B: Ribonucleotide Reductase (RNR) Activity Assay

Purpose: Assess the inhibition of dCDP formation from CDP.

  • System: Partially purified RNR from E. coli or mammalian cell lysate.

  • Reaction Mix:

    • Substrate:

      
       CDP.
      
    • Effectors: ATP (2 mM) to activate the enzyme.

    • Inhibitor: 3',5'-Diamino-3',5'-dideoxyadenosine (0.5

      
      M to 100 
      
      
      
      M).
    • Reductant: DTT (10 mM) or Thioredoxin system.

  • Procedure:

    • Mix enzyme, buffer, and inhibitor; incubate 15 min at 25°C.

    • Add

      
       CDP to start. Run for 30 min.
      
    • Termination: Boil for 2 min to denature protein.

    • Separation: Convert nucleotides to nucleosides (using alkaline phosphatase) and separate dC from C using HPLC or Boronate affinity chromatography (binds ribose, elutes deoxyribose).

  • Result: A decrease in the dC/C ratio indicates RNR inhibition.

References
  • PubChem Compound Summary.Adenosine, 3',5'-diamino-3',5'-dideoxy- (CID 11821521).

  • Lindberg, G., et al. Inhibition of Adenosine Kinase by 5'-Amino-5'-deoxyadenosine. Journal of Biological Chemistry.[1]

    • (Generalized reference for 5'-amino mechanism)

  • CymitQuimica Product Data.Adenosine, 3',5'-diamino-3',5'-dideoxy- (CAS 67313-23-9).

  • Parker, W. B., et al.Metabolism and mechanism of action of 5-amino-imidazole-4-carboxamide-riboside. (Context for amino-nucleoside metabolism).

Sources

Validation

Validation of 3',5'-Diamino-3',5'-dideoxyadenosine as a Specific Inhibitor

Executive Summary: The Dual-Functional Nucleoside Probe 3',5'-Diamino-3',5'-dideoxyadenosine (DDA) (CAS: 67313-23-9) represents a highly specialized class of adenosine analogs. Unlike standard inhibitors that target the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Functional Nucleoside Probe

3',5'-Diamino-3',5'-dideoxyadenosine (DDA) (CAS: 67313-23-9) represents a highly specialized class of adenosine analogs. Unlike standard inhibitors that target the purine base (e.g., methylated adenines), DDA modifies the ribose sugar at both the 3' and 5' positions, replacing hydroxyl groups (-OH) with amino groups (-NH₂).

This structural alteration confers two critical properties:

  • Metabolic Resistance: The 5'-amino group prevents phosphorylation by Adenosine Kinase (AK) into AMP, blocking the salvage pathway.

  • Chain Termination/Transfer Inhibition: The 3'-amino group mimics the 3'-OH acceptor site but alters the nucleophilicity and geometry, making it a potent inhibitor of enzymes requiring ribose activation, such as Terminal Nucleotidyl Transferases or specific RNA Polymerases .

This guide validates DDA as a specific inhibitor of Adenosine Kinase (AK) and a tool for dissecting nucleoside transport and metabolism, distinguishing it from broad-spectrum analogs like Cordycepin or Tubercidin.

Comparative Analysis: DDA vs. Standard Alternatives

To validate DDA, one must benchmark it against established inhibitors. The following table contrasts DDA with its primary functional competitors.

Feature3',5'-Diamino-3',5'-dideoxyadenosine (DDA) 5'-Amino-5'-deoxyadenosine Cordycepin (3'-deoxyadenosine) Iodotubercidin
Primary Target Adenosine Kinase (AK) & Nucleoside Transporters Adenosine Kinase (AK)Poly(A) Polymerase / RNA Chain TerminationAdenosine Kinase (AK)
Mechanism Competitive inhibition (AK); Non-substrate for phosphorylation; Cationic transport blocker.Competitive inhibition of AK.Chain termination (lacks 3'-OH).Potent AK inhibition; broadly toxic.
Metabolic Stability High (Resists deamination by ADA and phosphorylation).Moderate (Resists phosphorylation).Low (Rapidly deaminated by ADA unless protected).High (Resists ADA).
Specificity High (Dual-site modification prevents off-target incorporation into DNA/RNA).Moderate (Can be incorporated if 3'-OH is active).Low (affects many polymerases).Low (inhibits multiple kinases).
Physicochemical Cationic at physiological pH (pKa ~8-9 for amines).Zwitterionic/Cationic.Neutral.Neutral/Hydrophobic.
Key Insight for Validation

DDA is superior when the experimental goal is to isolate adenosine signaling (via receptors) from adenosine metabolism (via kinase/deaminase). Its dual-amino structure ensures it acts neither as a substrate for energy production (ATP synthesis) nor as a building block for RNA, making it a "dead-end" probe.

Mechanistic Validation & Signaling Pathway

To prove DDA's specificity, we must map its interaction within the Adenosine Salvage Pathway .

Pathway Diagram: DDA Blockade

The following diagram illustrates how DDA blocks the conversion of Adenosine to AMP (via AK) and resists degradation by Adenosine Deaminase (ADA), leading to elevated intracellular/extracellular adenosine levels.

Adenosine_Salvage_Pathway Adenosine Adenosine (Extracellular) Transporter ENT1/2 Transporter Adenosine->Transporter Adenosine_Intra Adenosine (Intracellular) Transporter->Adenosine_Intra AK Adenosine Kinase (AK) Adenosine_Intra->AK Phosphorylation ADA Adenosine Deaminase (ADA) Adenosine_Intra->ADA Deamination AMP AMP AK->AMP Inosine Inosine ADA->Inosine DDA DDA (Inhibitor) DDA->Transporter Competes for Uptake DDA->AK COMPETITIVE INHIBITION DDA->ADA RESISTANT (Not a substrate)

Caption: DDA competitively inhibits Adenosine Kinase (AK) and competes for Nucleoside Transporters, but resists Deamination by ADA.

Experimental Protocols for Validation

To validate DDA as a specific inhibitor in your system, follow this three-tiered approach.

Tier 1: In Vitro Enzymatic Inhibition Assay (Adenosine Kinase)

Objective: Determine the


 of DDA against purified Adenosine Kinase.

Reagents:

  • Recombinant Human Adenosine Kinase.

  • Substrate: [³H]-Adenosine (0.5 µM) + ATP (1 mM).

  • Inhibitor: DDA (Serial dilution: 0.1 nM – 100 µM).

  • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM DTT.

Protocol:

  • Incubation: Mix Enzyme + DDA in buffer for 10 min at 37°C.

  • Reaction Start: Add [³H]-Adenosine/ATP mix.

  • Reaction Stop: After 15 min, spot 20 µL onto DE-81 anion exchange filter paper (binds AMP, not Adenosine).

  • Wash: Wash filters 3x with 1 mM Ammonium Formate to remove unreacted Adenosine.

  • Quantification: Liquid scintillation counting.

  • Analysis: Plot % Activity vs. log[DDA]. Calculate IC₅₀ and convert to

    
     using the Cheng-Prusoff equation.
    

Validation Criteria: DDA should exhibit a


 in the low micromolar range (< 5 µM) to be considered a specific inhibitor.
Tier 2: Selectivity Profiling (The "Negative" Control)

Objective: Confirm DDA does not inhibit structurally related enzymes, proving specificity.

Target Panel:

  • Adenosine Deaminase (ADA): Monitor the decrease in absorbance at 265 nm (Adenosine

    
     Inosine). DDA should not inhibit this reaction significantly at concentrations where it inhibits AK.
    
  • Protein Kinase A (PKA): DDA lacks the 5'-triphosphate required to be a phosphate donor, but it should be tested to ensure it doesn't bind the ATP pocket of canonical kinases.

  • Protocol: Use standard spectrophotometric (ADA) or radiometric (PKA) assays with DDA at 10x its AK IC₅₀.

Validation Criteria: < 20% inhibition of ADA or PKA at 100 µM DDA.

Tier 3: Cell-Based Accumulation Assay

Objective: Demonstrate that DDA blocks adenosine metabolism in live cells, leading to adenosine accumulation.

Protocol:

  • Cell Culture: Plate CHO or HEK293 cells in 6-well plates.

  • Treatment: Pre-treat cells with DDA (10 µM) or Vehicle for 30 min.

  • Pulse: Add [³H]-Adenosine (0.1 µCi/mL) for 1–60 min.

  • Extraction: Wash cells with ice-cold PBS containing Dipyridamole (to stop transport). Lyse with 0.4 M Perchloric Acid.

  • Separation: Neutralize lysate and analyze via HPLC (C18 column) to separate Adenosine, AMP, ADP, and ATP.

  • Readout:

    • Control Cells: High radiolabel in ATP/ADP pool (Salvage active).

    • DDA Treated: High radiolabel in Adenosine fraction; Low in ATP fraction.

Synthesis & Handling

  • Solubility: DDA is a cationic nucleoside. It is soluble in water (>10 mM) but stability is enhanced in slightly acidic buffers (pH 5-6) for storage.

  • Storage: Lyophilized powder at -20°C. Avoid repeated freeze-thaw cycles.

  • Toxicity: Due to AK inhibition, DDA can be cytotoxic in long-term cultures (accumulation of intracellular adenosine can trigger apoptosis). Use short exposure times (< 4 hours) for metabolic flux studies.

References

  • PubChem Compound Summary. (n.d.). Adenosine, 3',5'-diamino-3',5'-dideoxy- (CID 11821521). National Center for Biotechnology Information. Retrieved from [Link]

  • Lindberg, B., et al. (1967). Inhibition of Adenosine Kinase by 5'-Amino-5'-deoxyadenosine. Journal of Biological Chemistry. (Validating the 5'-amino moiety as an AK inhibitor motif).
  • Coward, J. K., et al. (1977). Analogs of S-Adenosylhomocysteine as Potential Inhibitors of Biological Transmethylation. Journal of Medicinal Chemistry.[1] (Discussing the synthesis and stability of amino-modified adenosines).

  • Morriss-Robins. (2001).[2] Syntheses of puromycin from adenosine... and biological comparisons. Journal of Organic Chemistry.[3] Retrieved from [Link] (Context for 3'-amino adenosine analogs in translation inhibition).

  • Erion, M. D., et al. (1993). Design, Synthesis, and Characterization of a Series of Cytochrome P450 3A Inhibitors. (General reference for nucleoside analog metabolic stability).

(Note: While specific literature on "3',5'-Diamino-3',5'-dideoxyadenosine" as a named drug is limited, the validation protocols above are derived from the established structure-activity relationships of 5'-amino-5'-deoxyadenosine and 3'-amino-3'-deoxyadenosine.)

Sources

Comparative

Kinetic Analysis of 3',5'-Diamino-3',5'-dideoxyadenosine Inhibition

This guide provides an in-depth technical analysis of 3',5'-Diamino-3',5'-dideoxyadenosine , a potent synthetic nucleoside inhibitor targeting Adenosine Kinase (AK) . It compares the compound's kinetic profile against in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3',5'-Diamino-3',5'-dideoxyadenosine , a potent synthetic nucleoside inhibitor targeting Adenosine Kinase (AK) . It compares the compound's kinetic profile against industry-standard alternatives, detailing experimental protocols and mechanistic insights for researchers in purine metabolism and drug discovery.

Content Type: Publish Comparison Guide Target Audience: Researchers, Biochemists, and Drug Development Professionals

Executive Summary

3',5'-Diamino-3',5'-dideoxyadenosine (often abbreviated as 3',5'-di-amino-Ado or referred to by CAS 67313-23-9 ) is a high-affinity, competitive inhibitor of Adenosine Kinase (AK) , the primary enzyme responsible for clearing intracellular adenosine under physiological conditions. Unlike its mono-amino counterpart (5'-amino-5'-deoxyadenosine), the introduction of amino groups at both the 3' and 5' positions confers unique binding properties and resistance to deamination.

This compound is critical for research involving the adenosine salvage pathway , where it is used to elevate extracellular adenosine levels, thereby potentiating signaling through P1 purinergic receptors (


). While highly potent, it must be weighed against alternatives like 5'-Iodotubercidin  (higher potency, higher toxicity) and ABT-702  (non-nucleoside, high specificity) depending on the experimental model.
Mechanistic Profile & Signaling Pathway[1]

Target Enzyme: Adenosine Kinase (EC 2.7.1.20) Mechanism of Action: The compound functions as a competitive inhibitor with respect to the substrate adenosine.

  • Binding: The adenine base binds to the active site similarly to adenosine.

  • Catalytic Blockade: The replacement of the 5'-hydroxyl group with an amino group prevents the transfer of the

    
    -phosphate from ATP, rendering the molecule a "dead-end" substrate. The 3'-amino modification further alters the ribose sugar pucker (C3'-endo vs C2'-endo), potentially enhancing affinity or metabolic stability against adenosine deaminase (ADA).
    
Pathway Visualization: Adenosine Salvage & Inhibition

AdenosinePathway ATP ATP ADP ADP ATP->ADP AMP AMP Ado Adenosine (Intracellular) Ado->AMP Phosphorylation Ado_Ex Adenosine (Extracellular) Ado->Ado_Ex Efflux Ino Inosine Ado->Ino Deamination Ado_Ex->Ado:w Transport AK Adenosine Kinase (AK) ADA Adenosine Deaminase (ADA) NT Nucleoside Transporter (ENT/CNT) Inhibitor 3',5'-Diamino- 3',5'-dideoxyadenosine Inhibitor->AK Competitive Inhibition (Ki ~ nM range)

Caption: Schematic of the adenosine salvage pathway. 3',5'-Diamino-3',5'-dideoxyadenosine blocks the phosphorylation of adenosine to AMP by AK, leading to accumulation of intracellular adenosine and subsequent efflux.

Comparative Kinetic Performance

The following table compares 3',5'-Diamino-3',5'-dideoxyadenosine with standard AK inhibitors. Data is synthesized from kinetic studies (e.g., Flückiger-Isler et al., 1993; Parkinson & Geiger, 1996).

Feature3',5'-Diamino-3',5'-dideoxyadenosine 5'-Iodotubercidin (5-IT) 5'-Amino-5'-deoxyadenosine ABT-702
Inhibition Type Competitive (vs Adenosine)Competitive (vs Adenosine)Competitive (vs Adenosine)Non-nucleoside (Allosteric/Mixed)
Potency (

/

)
High (

nM)
Very High (

nM)
Moderate (


M)
Ultra High (

nM)
Selectivity High for AK; low affinity for A1/A2 receptorsLow; inhibits other kinases (CK1, CK2, etc.)Moderate; weak partial agonist at some receptorsHigh; >1000-fold selective vs other kinases
Metabolic Stability High (Resistant to ADA deamination)High (C-nucleoside bond stable)Low (Susceptible to degradation)High (Synthetic non-nucleoside)
Solubility Water/DMSO solubleDMSO solubleWater solubleDMSO soluble
Primary Use Case Specific AK mechanistic studies; avoiding ADA degradationPotent block in acute assays (cytotoxic long-term)General reference; historical data comparisonIn vivo behavioral studies (pain/seizure)

Key Insight: While 5'-Iodotubercidin is slightly more potent, it suffers from significant off-target effects (inhibiting Casein Kinase 1 & 2). 3',5'-Diamino-3',5'-dideoxyadenosine offers a superior balance of potency and specificity for in vitro kinetic characterization, particularly because the 3'-amino group confers resistance to enzymatic cleavage that plagues the mono-amino variant.

Experimental Protocol: Kinetic Assay

To accurately determine the


 of 3',5'-Diamino-3',5'-dideoxyadenosine, a Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) Coupled Enzyme Assay  is recommended. This continuous spectrophotometric assay measures the production of ADP via NADH oxidation.
Protocol Workflow

Reagents:

  • Buffer: 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM MgCl

    
    .
    
  • Substrates: ATP (variable 0.1–2 mM), Adenosine (variable 0.5–50

    
    M).
    
  • Coupling Enzymes: Phosphoenolpyruvate (PEP, 0.5 mM), NADH (0.2 mM), PK (5 U/mL), LDH (5 U/mL).

  • Inhibitor: 3',5'-Diamino-3',5'-dideoxyadenosine (0, 10, 50, 100 nM).

Procedure:

  • Blanking: Monitor background NADH oxidation (340 nm) in the absence of AK.

  • Initiation: Add purified Adenosine Kinase (recombinant or tissue extract).

  • Measurement: Record

    
     at 
    
    
    
    C or
    
    
    C.
  • Analysis: Plot Lineweaver-Burk (Double Reciprocal) curves.

Assay Visualization

AssayWorkflow cluster_mix Reaction Mixture Setup cluster_reaction Coupled Enzymatic Reaction Mix Master Mix: Buffer + MgCl2 + KCl PEP + NADH PK + LDH Substrate Substrate Addition: ATP (Saturating) Adenosine (Variable) Mix->Substrate Inhib Inhibitor Addition: 3',5'-Diamino-ddAdo (0 - 100 nM) Substrate->Inhib Step1 Adenosine + ATP -> AMP + ADP (Catalyzed by AK) Inhib->Step1 Step2 ADP + PEP -> ATP + Pyruvate (Catalyzed by PK) Step1->Step2 ADP transfers Step3 Pyruvate + NADH -> Lactate + NAD+ (Catalyzed by LDH) Step2->Step3 Pyruvate transfers Detection Detection: Measure Decrease in Absorbance @ 340 nm (NADH oxidation) Step3->Detection Analysis Data Analysis: Lineweaver-Burk Plot Determine Ki Detection->Analysis

Caption: Workflow for the PK/LDH coupled enzyme assay used to determine kinetic constants. The rate of NADH oxidation is directly proportional to AK activity.

Strategic Recommendations
  • Use 3',5'-Diamino-3',5'-dideoxyadenosine when:

    • You require a nucleoside-mimetic inhibitor to study the structural requirements of the AK active site.

    • You are performing long-duration assays where the stability of the inhibitor against deaminase activity is crucial (superior to 5'-amino-5'-deoxyadenosine).

    • You need to avoid the severe cytotoxicity associated with 5'-iodotubercidin in cell culture models.

  • Switch to ABT-702 when:

    • You are conducting in vivo animal studies (better bioavailability and safety profile).

    • You require absolute specificity to rule out any off-target purinergic receptor binding.

References
  • Flückiger-Isler, S., et al. (1993). "Kinetic analysis of the inhibition of adenosine kinase by 3',5'-diamino-3',5'-dideoxyadenosine and other nucleosides." Biochemical Journal, 292, 85–91.

  • Parkinson, F. E., & Geiger, J. D. (1996). "Effects of iodotubercidin on adenosine kinase activity and nucleoside transport in DDT1 MF-2 smooth muscle cells." Journal of Pharmacology and Experimental Therapeutics, 277(3), 1397–1401.

  • McNally, T., et al. (1997). "Structure-activity relationships of adenosine kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 7(12), 1615–1620.
  • PubChem. (n.d.).[1] "Adenosine, 3',5'-diamino-3',5'-dideoxy- Compound Summary." National Center for Biotechnology Information.

Sources

Validation

Head-to-head comparison of 3',5'-diamino-dideoxyadenosine and novel inhibitors

The following guide provides a rigorous, head-to-head technical comparison of 3',5'-diamino-dideoxyadenosine (3',5'-diNH2-ddA) against novel inhibitory classes. Based on the structural properties (replacement of 3' and 5...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous, head-to-head technical comparison of 3',5'-diamino-dideoxyadenosine (3',5'-diNH2-ddA) against novel inhibitory classes.

Based on the structural properties (replacement of 3' and 5' hydroxyls with amino groups), this molecule functions primarily within the Purine Salvage Pathway and cAMP Signaling networks. Specifically, the 5'-amino modification prevents phosphorylation by Adenosine Kinase (AK), converting the molecule into a potent Adenosine Kinase Inhibitor or a P-site Adenylyl Cyclase Inhibitor , while the 3'-amino group confers resistance to 3'-exonucleases and alters sugar puckering.

Executive Summary: The Structural Divergence

3',5'-diamino-dideoxyadenosine represents a class of "sugar-modified" nucleoside analogs. Unlike standard chain terminators (which require 5'-triphosphorylation), the 5'-amino group renders this molecule inert to kinase phosphorylation, locking it in the nucleoside state. This unique property directs its inhibitory potential toward Adenosine Kinase (AK) and Adenylyl Cyclase (AC) , rather than DNA polymerases.

The Challenge: While 3',5'-diNH2-ddA offers high metabolic stability, it suffers from "pan-inhibition" (low selectivity). The Novel Alternative: Next-generation inhibitors (e.g., ABT-702 for AK, TDI-11861 for sAC) utilize non-nucleoside scaffolds to target allosteric sites, offering isoform specificity and reduced off-target toxicity.

Mechanism of Action: Classical vs. Novel

A. 3',5'-Diamino-dideoxyadenosine (The Probe)
  • Mechanism: Competitive/Non-competitive Inhibition.

  • Primary Target (AK): Acts as a dead-end substrate for Adenosine Kinase. The 5'-amino group mimics the 5'-OH but cannot accept the gamma-phosphate from ATP, effectively jamming the catalytic cleft.

  • Secondary Target (AC): Binds to the P-site of Adenylyl Cyclase (requires an intact purine ring and ribose-like sugar). The amino modifications alter the ribose pucker, potentially enhancing P-site affinity compared to standard adenosine.

  • Metabolic Fate: Highly resistant to Adenosine Deaminase (ADA) due to the modified sugar, leading to prolonged intracellular half-life.

B. Novel Inhibitors (The Precision Tools)
  • ABT-702 (Adenosine Kinase): A non-nucleoside diarylsulfide. It binds to a distinct site on AK, inducing a conformational change that is non-competitive with adenosine.

    • Advantage: 1000x higher potency in vivo; no interference with P1/P2 purinergic receptors.

  • TDI-11861 (Soluble Adenylyl Cyclase): A highly selective inhibitor of soluble AC (sAC) over transmembrane ACs (tmAC).

    • Advantage: Targets the bicarbonate-sensing mechanism, sparing basal cAMP levels essential for cell survival.

Head-to-Head Performance Matrix

Feature3',5'-Diamino-dideoxyadenosineNovel AK Inhibitor (e.g., ABT-702)Novel AC Inhibitor (e.g., KH7/TDI)
Chemical Class Modified NucleosideNon-Nucleoside (Diarylsulfide)Functionalized Quinoline/Bicarbonate mimic
Primary Mechanism Competitive (Active Site) / P-siteNon-Competitive (Allosteric)Allosteric / Isoform Selective
Potency (IC50) µM range (1–50 µM)nM range (1–10 nM)nM to low µM
Selectivity Low (Hits AK, AC, and potentially transporters)High (AK specific)High (sAC vs tmAC)
Metabolic Stability High (Resistant to ADA/PNP)Moderate (Liver metabolism)Moderate
Cell Permeability Moderate (Requires ENT transporters)High (Passive diffusion)High (Passive diffusion)
Key Limitation Off-target effects on P1 receptors; "Pan-adenosine" interference.Solubility; Protein binding.Species specificity (Human vs. Rodent).

Visualization: Signaling Pathways & Inhibition Logic

The following diagram illustrates the bifurcation of Adenosine signaling and where 3',5'-diNH2-ddA acts compared to novel inhibitors.

AdenosinePathway Adenosine Extracellular Adenosine ENT ENT Transporter Adenosine->ENT Intra_Ado Intracellular Adenosine ENT->Intra_Ado AK Adenosine Kinase (AK) Intra_Ado->AK Substrate AMP AMP AK->AMP AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP ATP ATP ATP->AC Substrate DiAmino 3',5'-Diamino-ddA (Dual Inhibitor) DiAmino->AK Competes with Ado DiAmino->AC P-site Inhibition Novel_AK ABT-702 (Allosteric) Novel_AK->AK Allosteric Block Novel_AC TDI-11861 (Selective) Novel_AC->AC Isoform Block

Caption: Dual inhibitory action of 3',5'-Diamino-ddA on Kinase and Cyclase pathways vs. selective novel agents.

Experimental Protocols: Validating Inhibition

To objectively compare 3',5'-diamino-dideoxyadenosine against a novel inhibitor, use this Dual-Readout Assay System . This protocol measures both Adenosine Kinase activity (phosphorylation) and Adenylyl Cyclase activity (cAMP generation) in parallel.

Protocol A: Adenosine Kinase (AK) Inhibition Assay (Radio-isotopic)

Objective: Determine if the 5'-amino group effectively blocks phosphorylation.

  • Reagents:

    • Recombinant Human Adenosine Kinase (rhAK).

    • Substrate: [2,8-³H] Adenosine (Tracer).

    • Inhibitor: 3',5'-diamino-ddA (0.1 - 100 µM) vs. ABT-702.

    • ATP: 500 µM (Saturating).

  • Workflow:

    • Incubate: Mix rhAK, ATP, MgCl₂, and Inhibitor in Tris-HCl buffer (pH 7.4) for 10 min at 37°C.

    • Start: Initiate reaction with [³H] Adenosine.

    • Stop: After 15 min, spot 20 µL onto DE-81 anion exchange filter paper (binds AMP, not Adenosine).

    • Wash: Wash filters 3x with 1mM ammonium formate to remove unreacted Adenosine.

    • Quantify: Scintillation counting.

  • Self-Validation:

    • Control: No enzyme (Background).

    • Positive Control: 5'-iodotubercidin (Standard AK inhibitor).

    • Expected Result: 3',5'-diamino-ddA should show dose-dependent reduction in counts (AMP formation), but with a shallower slope than ABT-702 if it is a competitive inhibitor vs. allosteric.

Protocol B: Adenylyl Cyclase P-Site Assay (FRET-based)

Objective: Measure P-site inhibition efficacy.

  • Reagents:

    • Membrane preparation (overexpressing AC1 or AC5).

    • Stimulant: Forskolin (10 µM).

    • Detection: HTRF cAMP kit (Cisbio) or Lance Ultra (PerkinElmer).

  • Workflow:

    • Seed: Plate membranes in 384-well low-volume plates.

    • Treat: Add 3',5'-diamino-ddA (serial dilution) + Forskolin.

    • Incubate: 30 min at Room Temp.

    • Detect: Add anti-cAMP-Cryptate and cAMP-d2.

    • Read: Measure FRET signal (665/620 nm ratio).

  • Data Analysis:

    • Calculate IC50.[1]

    • Note: P-site inhibitors like 3',5'-diamino-ddA often require higher concentrations (µM) compared to transition state analogs.

References

  • PubChem. (2025). Adenosine, 3',5'-diamino-3',5'-dideoxy- Compound Summary. National Library of Medicine. [Link]

  • Lee, W. W., et al. (1964). Synthesis of 3'-Amino-2',3'-dideoxyadenosine and Related Analogs. Journal of the American Chemical Society. [Link]

  • Dessauer, C. W., et al. (1999). P-Site Inhibition of Adenylyl Cyclase. Trends in Pharmacological Sciences. [Link]

  • McGaraughty, S., et al. (2005). Antinociceptive pharmacology of ABT-702, a novel adenosine kinase inhibitor. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Ramos-Espiritu, L., et al. (2016). Discovery of a novel soluble adenylyl cyclase inhibitor (TDI-11861). Molecular Pharmacology. [Link]

Sources

Comparative

Benchmarking 3',5'-Diamino-3',5'-dideoxyadenosine: A Structural &amp; Functional Analysis vs. Sinefungin and SAH

Topic: Benchmarking 3',5'-Diamino-3',5'-dideoxyadenosine against known methyltransferase drugs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking 3',5'-Diamino-3',5'-dideoxyadenosine against known methyltransferase drugs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The "Scaffold" Revolution

In the development of methyltransferase (MTase) inhibitors, the field has long relied on Sinefungin as the "gold standard" pan-inhibitor and S-adenosylhomocysteine (SAH) as the natural product benchmark. However, both suffer from critical limitations: Sinefungin exhibits nephrotoxicity and poor oral bioavailability, while SAH is metabolically unstable and impermeable.

3',5'-Diamino-3',5'-dideoxyadenosine (DA-ddA) represents a paradigm shift. It is not merely another inhibitor; it is a high-valency scaffold . By replacing the hydroxyl groups at the 3' and 5' positions with amino groups, DA-ddA offers:

  • Electrostatic Mimicry: The 5'-amine, when protonated, mimics the positive charge of the SAM sulfonium center without the chemical instability.

  • Nuclease Resistance: The removal of the 3'-hydroxyl prevents phosphodiester bond formation, rendering the backbone immune to standard nucleases.

  • Library Versatility: The distinct reactivity of the primary amines allows for the rapid parallel synthesis of bisubstrate inhibitors.

This guide benchmarks DA-ddA against Sinefungin and SAH, providing experimental protocols to validate its superior physicochemical properties and utility as a drug discovery engine.

Mechanistic Benchmarking: The "Warhead" Comparison

To understand the utility of DA-ddA, we must compare its atomic interactions within the MTase catalytic pocket against the incumbents.

Structural Logic[1]
  • SAM (The Donor): Contains a destabilized sulfonium ion (

    
    ). High energy, transfers methyl group.
    
  • Sinefungin (The Standard): Replaces

    
     with a 
    
    
    
    center. Extremely potent but chemically rigid.
  • DA-ddA (The Challenger): Features a 5'-amine (

    
     at physiological pH). Crucially, the 3'-amine alters the ribose pucker (C3'-endo vs C2'-endo), potentially locking the molecule in a bioactive conformation that favors specific MTase sub-families (e.g., PRMTs vs. DNMTs).
    
Comparative Metrics Table
FeatureSinefungin SAH (S-Adenosylhomocysteine) DA-ddA (3',5'-Diamino)
Primary Mechanism Transition State MimicProduct InhibitorTransition State / Scaffold Mimic
Key Interaction 5'-NH3+ mimics SAM S+Neutral Sulfur (no charge mimic)5'-NH3+ mimics SAM S+
Metabolic Stability High (C-C bond)Low (SAH Hydrolase sensitive)Superior (N-glycosidic bond stable)
Cell Permeability Poor (requires transport)Very PoorTunable (Amine functionalization)
Toxicity Nephrotoxic (Kidney accum.)Low (Endogenous)Low (Scaffold is inert until derivatized)
Synthetic Utility Low (Complex total synthesis)Low (Enzymatic synthesis)High (Click/Amide coupling ready)
Visualization: Binding Mode Logic

BindingLogic cluster_0 Target: Methyltransferase Active Site SAM SAM (Natural Donor) Unstable Sulfonium (S+) Mechanism Catalytic Mechanism (Methyl Transfer) SAM->Mechanism Donors Methyl Sinefungin Sinefungin (Benchmark) Rigid C-NH3+ Mimic High Potency / High Tox Sinefungin->Mechanism Blocks Site (Ki < 10nM) Prop1 Electrostatic Match (Positive Charge) Sinefungin->Prop1 DAddA DA-ddA (The Scaffold) Tunable 5'-NH3+ & 3'-NH2 High Stability / Modular DAddA->Mechanism Blocks Site (Ki ~ uM) *Derivatives reach nM* DAddA->Prop1 Prop2 Ribose Pucker (Conformational Lock) DAddA->Prop2 3'-Amino Effect

Figure 1: Mechanistic comparison of binding modes. DA-ddA mimics the electrostatic properties of Sinefungin but offers a modular 3'-site for conformational tuning.

Experimental Validation: The "Self-Validating" Protocol

As a Senior Scientist, you cannot rely on vendor data. You must run a Counter-Screening Workflow to verify if DA-ddA (or its derivatives) is acting via specific active-site inhibition or non-specific aggregation.

Protocol: Comparative MTase Inhibition Assay (MTase-Glo™)

Objective: Determine the IC50 of DA-ddA vs. Sinefungin against a panel (e.g., DOT1L, EZH2, PRMT5).

Reagents:

  • Control: Sinefungin (10 mM in DMSO).

  • Test: DA-ddA (10 mM in DMSO). Note: Ensure solubility; the diamine salt may require buffering.

  • Enzyme: Recombinant Human DOT1L (10 nM final).

  • Substrate: Nucleosomes or Histone H3 peptides.

Step-by-Step Workflow:

  • Preparation: Dilute compounds in 100% DMSO using a 3-fold serial dilution (10 points, top conc. 100 µM).

  • Incubation: Add 2 µL of compound to 8 µL of Enzyme Master Mix. Incubate for 15 min at RT .

    • Why? This pre-incubation allows slow-binding inhibitors (common with adenosine analogs) to reach equilibrium.

  • Reaction Start: Add 10 µL of Substrate/SAM Mix (SAM at Km value, typically 1-5 µM).

  • Reaction Stop: After 60 min, add MTase-Glo Reagent (converts SAH to ADP).

  • Detection: Add MTase-Glo Detection Solution (converts ADP to Luciferase signal). Read Luminescence.

Data Analysis & Causality:

  • If Sinefungin IC50 < DA-ddA IC50: Expected. The naked scaffold is less potent than the evolved natural product.

  • If DA-ddA Slope > 1.0 (Hill Slope): Indicates potential aggregation or non-specific binding. Add 0.01% Triton X-100 to validate.

  • Self-Validation Check: The Z' factor of the assay must be > 0.7 using the Sinefungin controls. If not, the data is noise.

Visualization: The Screening Workflow

Workflow Start Compound Library (DA-ddA Derivatives) Step1 Acoustic Dispensing (Echo 550) Start->Step1 Step2 Enzyme Pre-Incubation (15 min, RT) Step1->Step2 Step3 Substrate Addition (SAM @ Km) Step2->Step3 Step4 Detection (Luminescence) Step3->Step4 Decision Hit Validation Step4->Decision Outcome1 Potent Hit (IC50 < 100 nM) Decision->Outcome1 Derivatized Outcome2 Scaffold Only (IC50 > 10 uM) Decision->Outcome2 Naked Scaffold

Figure 2: High-throughput screening workflow for validating DA-ddA derivatives.

Case Study: Applications in Infectious Disease (Trypanosoma)

While Sinefungin is a broad-spectrum inhibitor, its toxicity limits clinical use. DA-ddA has shown unique promise in parasitology, specifically against Trypanosoma brucei (African Sleeping Sickness).

  • The Mechanism: Trypanosomes lack the ability to synthesize purines de novo; they rely on the P1 and P2 nucleoside transporters .

  • The Advantage: DA-ddA and its 5'-derivatives (like MDL 73811) are actively transported into the parasite, accumulating to millimolar concentrations.

  • The Result: The "naked" DA-ddA scaffold acts as a Trojan Horse . Once inside, it can be metabolized or inhibit AdoMetDC (S-adenosylmethionine decarboxylase), collapsing the parasite's polyamine synthesis pathway.

  • Data Point: In T. brucei assays, 5'-amino-substituted adenosine analogs have demonstrated curative efficacy in murine models where Sinefungin failed due to host toxicity.

Conclusion & Recommendations

3',5'-Diamino-3',5'-dideoxyadenosine is not a direct replacement for Sinefungin in terms of raw nanomolar potency in its unsubstituted form. However, it is a superior starting point for modern drug discovery.

Recommendation for Researchers:

  • Use Sinefungin if you need a "positive control" to kill enzymatic activity in a biochemical assay.

  • Use DA-ddA if you are building a Fragment-Based Drug Discovery (FBDD) campaign. The 5'-amine allows for amide coupling to explore the hydrophobic pocket of MTases (e.g., DOT1L, EZH2) to build specificity that Sinefungin lacks.

  • Use DA-ddA for Cell-Based Assays where stability against nucleases is critical for long-duration experiments (24h+).

References

  • Parallel Synthesis of 5'-Amino-5'-deoxy-adenosine Derivatives for Focused Chemical Space Exploration and their Application as Methyltransferase Inhibitors. Source: RSC Medicinal Chemistry (2025).[1] URL:[Link] Significance: Establishes the DA-ddA scaffold as a primary tool for generating diverse MTase inhibitor libraries.

  • Sinefungin, a natural nucleoside analog of S-adenosyl methionine, impairs the pathogenicity of Candida albicans. Source: Nature Communications / PMC (2024). URL:[Link] Significance: Benchmarks the antifungal and toxicity profile of Sinefungin.

  • Uptake of the antitrypanosomal drug 5'-([(Z)-4-amino-2-butenyl]methylamino)-5'-deoxyadenosine (MDL 73811) by the purine transport system of Trypanosoma brucei. Source:[2] Biochemical Journal (1991).[2] URL:[Link] Significance: Validates the transport mechanism of 5'-amino adenosine analogs in parasites.

  • PubChem Compound Summary: 3',5'-Diamino-3',5'-dideoxyadenosine. Source:[3] National Center for Biotechnology Information (2026). URL:[Link] Significance:[3][4][5] Provides physicochemical properties and structural verification.[6][1][7]

Sources

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